Propylene glycol dinitrate
Description
Properties
IUPAC Name |
1-nitrooxypropan-2-yl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCGTLGGVDWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CNO2OHCHNO2OH, Array, C3H6N2O6 | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | PROPYLENE GLYCOL DINITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7027627 | |
| Record name | Propylene dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.] | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
| Source | CAMEO Chemicals | |
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| Record name | 1,2-Propanediol dinitrate | |
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| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Propylene glycol dinitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |
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Boiling Point |
121 °C (decomposes) | |
| Record name | 1,2-PROPANEDIOL DINITRATE | |
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Solubility |
0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1% | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | 1,2-PROPANEDIOL DINITRATE | |
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| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | Propylene glycol dinitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |
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Density |
1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23 | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
| Source | CAMEO Chemicals | |
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| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Propylene glycol dinitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
Relative vapor density (air = 1): 5.73 | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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Vapor Pressure |
0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,2-Propanediol dinitrate | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Propylene glycol dinitrate | |
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Color/Form |
Red-orange liquid | |
CAS No. |
6423-43-4 | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/25057 | |
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| Record name | Propylene glycol dinitrate | |
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| Record name | Propylene dinitrate | |
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| Record name | Propylene Glycol Dinitrate | |
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| Record name | 1,2-Propanediol, 1,2-dinitrate | |
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| Record name | Propylene dinitrate | |
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| Record name | Propane-1,2-diyl dinitrate | |
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| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | 1,2-PROPANEDIOL DINITRATE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
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| Record name | 1,2-Propanediol, dinitrate | |
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Melting Point |
18 °F (NIOSH, 2023), 18 °F | |
| Record name | PROPYLENE GLYCOL DINITRATE | |
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| Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/470 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Propylene glycol dinitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Discovery and Development of Propylene Glycol Dinitrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene (B89431) glycol dinitrate (PGDN), a potent vasodilator and energetic material, has a history rooted in the mid-19th-century exploration of nitrate (B79036) esters, yet its most significant application emerged a century later. This technical guide provides an in-depth exploration of the discovery, synthesis, and core properties of PGDN. It details the historical context of its development, focusing on its pivotal role as the primary energetic component of Otto Fuel II. This document furnishes detailed experimental protocols for its synthesis, summarizes key quantitative data, and presents diagrams of its mechanism of action and synthesis workflows.
A History Etched in Propellants and Pharmacology
The journey of propylene glycol dinitrate is intertwined with the broader history of organic nitrate esters, a class of compounds recognized for both their explosive power and their physiological effects. While the precise date and individual credited with the first synthesis of PGDN remain obscure in the historical record, the foundational chemistry of nitrating polyhydric alcohols was established in the mid-19th century. A pivotal moment in this era was the synthesis of nitroglycerin by Ascanio Sobrero in 1847, which laid the groundwork for the development of other nitrate esters.
It was not until the mid-20th century that PGDN gained significant prominence. Its development was intrinsically linked to the creation of Otto Fuel II, a revolutionary monopropellant for torpedoes, by Dr. Otto Reitlinger in the mid-1960s for the United States Navy.[1][2] PGDN constitutes approximately 76% of Otto Fuel II, serving as the primary energetic component.[1] This application spurred extensive research into its synthesis, properties, and handling.
Beyond its military applications, the vasodilatory properties of PGDN, shared with other organic nitrates, have been recognized.[2] These compounds have been utilized in medicine for the treatment of angina pectoris since the 19th century, and PGDN exhibits a similar mechanism of action.[2]
Physicochemical and Explosive Properties
This compound is a colorless to yellowish, oily liquid with a characteristic disagreeable odor.[3] It is structurally similar to nitroglycerin but with one fewer nitrate group. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₆N₂O₆ | [4] |
| Molar Mass | 166.09 g/mol | [4] |
| Density | 1.37 g/cm³ at 20 °C | [3] |
| Melting Point | -30 °C | [3] |
| Boiling Point | Decomposes at 121 °C | [5] |
| Vapor Pressure | 0.07 mmHg at 22 °C | [4] |
| Solubility in Water | 7.97 g/L at 24.85 °C | [3] |
| Detonation Velocity | 6,900 m/s | [4] |
Synthesis of this compound: Experimental Protocols
Two primary methods for the synthesis of PGDN are detailed below: the traditional mixed-acid nitration and a more contemporary "green" synthesis approach.
Mixed-Acid Nitration of Propylene Glycol
This is the most common and historically significant method for producing PGDN. It involves the esterification of propylene glycol with a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction towards the formation of the dinitrate ester.
Experimental Workflow:
Caption: Workflow for the mixed-acid synthesis of PGDN.
Detailed Protocol:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a specific molar ratio of concentrated sulfuric acid (98%) to concentrated nitric acid (70%), ensuring the temperature is maintained below 10 °C.
-
Nitration: While vigorously stirring the cooled nitrating mixture, slowly add propylene glycol dropwise. The rate of addition must be carefully controlled to maintain the reaction temperature between 10-20 °C.
-
Quenching and Separation: After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) while maintaining the low temperature. Pour the reaction mixture over crushed ice. The PGDN will separate as an oily layer.
-
Washing: Carefully separate the PGDN layer. Wash it sequentially with cold water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Drying: Dry the washed PGDN over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.
-
Purification (Optional): For higher purity, the PGDN can be further purified by vacuum distillation, although this is a hazardous procedure due to the thermal instability of the compound.
Safety Precautions: This synthesis involves highly corrosive and reactive materials and produces a shock-sensitive explosive. It must be conducted in a blast-proof fume hood with appropriate personal protective equipment, including a face shield, and behind a blast shield. The temperature must be strictly controlled to prevent a runaway reaction.
Green Synthesis using Dinitrogen Pentoxide
This method offers a cleaner alternative to the mixed-acid synthesis, avoiding the use of sulfuric acid and producing a higher yield with near-perfect selectivity.
Experimental Workflow:
Caption: Workflow for the green synthesis of PGDN using N₂O₅.
Detailed Protocol:
-
Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide (N₂O₅) in a suitable organic solvent, such as dichloromethane, at a specific concentration.
-
Reaction: Cool the N₂O₅ solution to a controlled temperature (e.g., 10-15 °C). Slowly add a solution of propylene oxide in the same solvent to the N₂O₅ solution with stirring.
-
Work-up: After the addition is complete, allow the reaction to proceed for a short duration. Then, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted N₂O₅ and nitric acid.
-
Isolation: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the PGDN product.[6]
Mechanism of Action: Vasodilation
The pharmacological effects of PGDN are primarily due to its action as a vasodilator, a property it shares with other organic nitrates like nitroglycerin. The underlying mechanism involves the release of nitric oxide (NO) and the subsequent activation of the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
Signaling Pathway:
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PGDN) for Research [benchchem.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN101428772B - Separation purification method for green nitrating agent nitrogen pentoxide - Google Patents [patents.google.com]
Early Research on the Properties of Propylene Glycol Dinitrate (PGDN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the properties of Propylene (B89431) Glycol Dinitrate (PGDN). It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the early scientific investigations into PGDN's physicochemical characteristics, toxicological profile, and metabolic fate. This document summarizes key quantitative data in structured tables, details experimental protocols from seminal studies, and provides visualizations of metabolic pathways and experimental workflows.
Physicochemical Properties of PGDN
Early research established PGDN as a colorless, oily liquid with a distinct, disagreeable odor.[1][2] It is slightly soluble in water and its instability necessitates the use of stabilizers like 2-nitrodiphenylamine (B16788) and desensitizers such as di-n-butyl sebacate, particularly in formulations like Otto Fuel II.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₆ | [5] |
| Molecular Weight | 166.09 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Disagreeable | [1][2] |
| Melting Point | -27.7 °C to -30 °C | [6][7] |
| Boiling Point | Decomposes below boiling point | [6] |
| Density | 1.232 g/cm³ (at 20 °C) | [6][7] |
| Vapor Pressure | 0.07 mmHg (at 22 °C) | [5][7] |
| Water Solubility | 0.797 g/100 ml (at 25 °C) | [5][7] |
Toxicological Profile: Acute Toxicity
Early toxicological studies focused on determining the acute lethal doses (LD50) of PGDN across various animal models and routes of administration. These studies revealed that PGDN's toxicity is comparable to that of ethylene (B1197577) glycol dinitrate (EGDN).[8] The primary mechanism of acute toxicity at high doses is methemoglobinemia, leading to anoxia.[8]
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 250 - 1190 | [8] |
| Rat | Intraperitoneal (IP) | 930 | [7] |
| Mouse | Intraperitoneal (IP) | > EGDN/PGDN (comparative) | [8] |
| Cat | Subcutaneous (SC) | 200 - 300 | [8] |
Metabolism and Pharmacokinetics
Pioneering work by Clark and Litchfield in 1969 elucidated the metabolic pathway of PGDN in rats.[3] Their research demonstrated that PGDN is rapidly metabolized, primarily in the liver and red blood cells.[3] The metabolic process involves the sequential removal of nitrate (B79036) groups, leading to the formation of mononitrates and, ultimately, inorganic nitrate, which is excreted in the urine.[1][3]
In Vivo Metabolism in Rats
Subcutaneous administration of PGDN to rats showed that the parent compound peaked in the blood within 30 minutes and was undetectable after 8-12 hours.[3] The primary metabolites identified were propylene glycol 2-mononitrate and inorganic nitrate.[3] Approximately 56% of the administered dose was excreted as inorganic nitrate in the urine within 24 hours.[3]
In Vitro Metabolism in Rat Blood
Incubation of PGDN with rat blood demonstrated a rapid breakdown, with 50% metabolized in the first hour and 50% of the remainder in the second hour.[3] The main products after 3 hours were propylene glycol 2-mononitrate and inorganic nitrate, with smaller quantities of propylene glycol 1-mononitrate and inorganic nitrite (B80452) also present.[3]
Metabolic Pathway of PGDN
The following diagram illustrates the proposed metabolic pathway of PGDN based on early research.
Experimental Protocols
The following sections detail the methodologies employed in key early studies on PGDN.
Clark and Litchfield (1969): Metabolism Studies in Rats
This study was fundamental in understanding the metabolic fate of PGDN.
-
Animals: Alderley Park rats.[3]
-
Administration: A single subcutaneous injection of PGDN at a dose of 65 mg/kg.[3]
-
Sample Collection: Blood samples were collected at various time points post-injection. Urine was collected over a 24-hour period.[3]
-
Analysis: PGDN, its mononitrate metabolites, inorganic nitrite, and inorganic nitrate were measured in blood and urine samples. The specific analytical techniques were not detailed in the available summaries but likely involved colorimetric and chromatographic methods common at the time.[3]
-
Sample: Freshly drawn rat blood.[3]
-
Incubation: PGDN was added to the blood at a concentration of 50 µg/mL and incubated.[3]
-
Time Points: Aliquots were taken at 1, 2, and 3 hours for analysis.[3]
-
Analysis: The concentrations of PGDN and its metabolites were determined at each time point to establish the rate and products of metabolism.[3]
Stewart et al. (1974): Human Exposure Studies
This study provided crucial data on the effects of inhaled PGDN in humans.
-
Subjects: Healthy male volunteers.[3]
-
Exposure: Subjects were exposed to varying concentrations of PGDN vapor (0.03, 0.1, 0.2, 0.35, 0.5, and 1.5 ppm) for durations ranging from 1 to 8 hours in a controlled environmental chamber.[1][3] The PGDN vapor was generated from Otto Fuel II.[3]
-
Blinding: The study was conducted in a double-blind manner where detectable by odor.[4]
-
Monitoring: A range of physiological and performance parameters were monitored before, during, and after exposure.
-
Subjective Symptoms: Headaches, dizziness, nasal congestion, and eye irritation were recorded.[1][3]
-
Cardiovascular Effects: Blood pressure and heart rate were monitored.[9]
-
Central Nervous System Effects: Visual evoked response (VER) and balance were assessed.[1]
-
Hematology: Blood samples were analyzed for methemoglobin levels.[9]
Conclusion
The early research on this compound laid a critical foundation for understanding its properties and potential health effects. The work of pioneers like Clark, Litchfield, and Stewart provided essential data on its physicochemical nature, acute toxicity, metabolic pathways, and effects in humans. This technical guide serves as a consolidated resource for contemporary researchers, offering a detailed look into the seminal studies that continue to inform our understanding of PGDN. The methodologies and findings from this early era remain relevant for the ongoing assessment of the safety and potential therapeutic applications of organic nitrates.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Toxicity of propylene glycol 1,2-dinitrate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Experimental human exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Chemistry of Aliphatic Nitrate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemistry of aliphatic nitrate (B79036) esters. These compounds are of significant interest due to their diverse applications, ranging from energetic materials to vasodilators in pharmaceuticals. This guide covers their synthesis, decomposition, key reactions, and spectroscopic characterization, with a focus on providing quantitative data and detailed experimental methodologies.
Synthesis of Aliphatic Nitrate Esters
Aliphatic nitrate esters are most commonly synthesized by the esterification of an alcohol with nitric acid, typically in the presence of a strong dehydrating agent like sulfuric acid.[1] This process, known as O-nitration, involves the formation of the highly electrophilic nitronium ion (NO₂⁺).
A general reaction for the synthesis of an aliphatic nitrate ester is:
R-OH + HNO₃ (in H₂SO₄) → R-ONO₂ + H₂O[2]
Alternative methods have been developed to achieve nitration under milder conditions or with improved safety profiles. These include the use of dinitrogen pentoxide (N₂O₅) or a combination of trichloroisocyanuric acid and triphenylphosphine (B44618) with a nitrate salt.[3][4] For industrial-scale production, continuous flow chemistry is emerging as a safer alternative to traditional batch processes, especially for highly exothermic nitration reactions.[5]
Experimental Protocols
Synthesis of Pentaerythritol (B129877) Tetranitrate (PETN) [6][7][8][9]
-
Materials: Pentaerythritol, concentrated nitric acid (98%), concentrated sulfuric acid (98%), ice, distilled water, sodium bicarbonate solution, acetone.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask submerged in an ice bath. Maintain the temperature below 10°C.
-
Slowly add finely powdered pentaerythritol to the stirred nitrating mixture in small portions, ensuring the temperature does not exceed 15-20°C.
-
After the addition is complete, continue stirring for 30-60 minutes while maintaining the low temperature.
-
Carefully pour the reaction mixture into a large volume of crushed ice and water to precipitate the PETN.
-
Filter the crude PETN and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.
-
Further neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.
-
Purify the PETN by recrystallization from hot acetone.
-
Dry the purified PETN crystals in a vacuum desiccator at a temperature not exceeding 50°C.
-
Synthesis of Nitroglycerin (1,2,3-Propanetriol Trinitrate) [1][5][10][11][12]
-
Warning: The synthesis of nitroglycerin is extremely hazardous and should only be attempted by trained professionals in a properly equipped laboratory.
-
Materials: Glycerol (B35011), concentrated nitric acid (fuming), concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane (B109758) (for extraction).
-
Procedure:
-
Prepare a nitrating mixture of concentrated sulfuric and nitric acids in a flask cooled in an ice-salt bath to below 0°C.
-
Slowly add glycerol dropwise to the vigorously stirred nitrating mixture, maintaining the temperature below 10°C. Exceeding this temperature can lead to a runaway reaction and detonation.
-
After the addition is complete, allow the mixture to react for another 10-15 minutes.
-
Slowly and carefully pour the reaction mixture into a large volume of ice water. The nitroglycerin will separate as a dense, oily layer.
-
Separate the nitroglycerin layer and wash it multiple times with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid.
-
The purified nitroglycerin can be carefully separated.
-
Decomposition of Aliphatic Nitrate Esters
The thermal decomposition of aliphatic nitrate esters is a critical aspect of their chemistry, particularly for their application as energetic materials. The initial and rate-determining step is typically the homolytic cleavage of the weak O-NO₂ bond, which has a bond dissociation energy of approximately 155 kJ/mol.[13][14] This cleavage results in the formation of an alkoxy radical and nitrogen dioxide (NO₂).
R-O-NO₂ → R-O• + •NO₂
The subsequent reactions of these radical species lead to the formation of a variety of gaseous products, including N₂, CO₂, CO, H₂O, and formaldehyde.[2][15] The exact composition of the decomposition products depends on the structure of the nitrate ester and the conditions of decomposition.
Quantitative Data on Thermal Decomposition
| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Ethylene Glycol Dinitrate (EGDN) | ~170-230 (DSC) | 123.46 - 148.04 | - | [8][10] |
| Propylene Glycol Dinitrate (PGDN) | ~170-230 (DSC) | - | - | [5][6] |
| Triethylene Glycol Dinitrate (TEGDN) | Onset ~191-222 | 106.54 - 216.4 | 10⁹.¹⁷ - 10²⁰.⁵¹ | [16] |
Key Reactions of Aliphatic Nitrate Esters
Hydrolysis
Aliphatic nitrate esters can undergo hydrolysis under both acidic and basic conditions to yield the parent alcohol and nitric acid or a nitrate salt.
Acid-Catalyzed Hydrolysis:
R-ONO₂ + H₂O (H⁺ catalyst) ⇌ R-OH + HNO₃
The mechanism involves protonation of the nitrate ester oxygen, followed by nucleophilic attack by water.[17]
Alkaline Hydrolysis:
R-ONO₂ + OH⁻ → R-OH + NO₃⁻
Alkaline hydrolysis is generally a second-order reaction, first order in both the nitrate ester and the hydroxide (B78521) ion.[2][18] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrogen or the α-carbon of the alkyl group.[2]
Quantitative Data on Hydrolysis
| Compound Class | Condition | Rate Constant (k) | Reference |
| Carboxylic Acid Esters (for comparison) | Alkaline (25°C) | Varies widely with structure | [1][3] |
| Aliphatic Nitrate Esters | Alkaline (30°C and 60°C) | Varies with structure and substitution | [2] |
Enzymatic Denitration
In biological systems, aliphatic nitrate esters are metabolized by enzymes, a process crucial for their vasodilatory effects. Glutathione (B108866) S-transferases (GSTs) are key enzymes in this process.[16][19][20] The mechanism involves the nucleophilic attack of the thiol group of glutathione (GSH) on the nitrogen atom of the nitrate ester, leading to the formation of an unstable S-nitrosoglutathione intermediate, which then releases nitric oxide (NO) or a related species.[19][20]
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of aliphatic nitrate esters.
Infrared (IR) Spectroscopy
The most characteristic IR absorption bands for aliphatic nitrate esters are the asymmetric and symmetric stretching vibrations of the -ONO₂ group.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| -O-NO₂ (asymmetric stretch) | 1660 - 1625 | Strong |
| -O-NO₂ (symmetric stretch) | 1285 - 1270 | Strong |
| C-O Stretch | 1000 - 830 | Strong |
Source: General IR absorption tables.[15][21][22][23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Protons on the carbon atom attached to the nitrate ester group (-CH-ONO₂) are deshielded and typically resonate in the range of δ 4.5-5.5 ppm.
¹³C NMR: The carbon atom attached to the nitrate ester group is also deshielded and its chemical shift is influenced by the surrounding molecular structure.
| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |
| R-C H₂-ONO₂ | 65 - 80 |
| R₂-C H-ONO₂ | 70 - 90 |
Source: General ¹³C NMR chemical shift tables.[25][26][27][28][29]
Bond Dissociation Energies
The O-NO₂ bond is generally the weakest bond in an aliphatic nitrate ester, and its bond dissociation energy (BDE) is a key indicator of the compound's thermal stability.
| Bond | Compound Type | Bond Dissociation Energy (kJ/mol) | Reference |
| O-NO₂ | Primary Aliphatic Nitrate Ester | ~155 - 167 | [13][14] |
| O-NO₂ | Secondary Aliphatic Nitrate Ester | ~160 - 170 | [30] |
| C-O | Aliphatic Ether (for comparison) | ~358 | [31] |
Note: BDE values can vary depending on the specific molecular structure and the method of determination (experimental or computational).[32]
Visualizations
Signaling Pathway of Aliphatic Nitrate Esters as Vasodilators
Caption: Nitric oxide signaling pathway initiated by an aliphatic nitrate ester.
Experimental Workflow for Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of an aliphatic nitrate ester.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. espublisher.com [espublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nitt.edu [nitt.edu]
- 18. pjps.pk [pjps.pk]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. IR Absorption Table [webspectra.chem.ucla.edu]
- 25. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 30. benchchem.com [benchchem.com]
- 31. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 32. Bond dissociation energy - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Spectroscopic Data Analysis of Propylene Glycol Dinitrate (PGDN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene (B89431) glycol dinitrate (PGDN) is an organic nitrate (B79036) with significant applications as a high-energy plasticizer in propellants and explosives, and it is a compound of interest in toxicology and drug development due to its vasodilatory properties.[1] A thorough understanding of its molecular structure and behavior is paramount for its safe handling, quality control, and the development of novel applications. Spectroscopic techniques are indispensable tools for the elucidation of PGDN's chemical identity and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of PGDN, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by presenting key spectral data in a structured format, detailing experimental protocols, and illustrating relevant analytical workflows and metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like PGDN. It provides both the retention time for chromatographic separation and the mass spectrum for molecular identification.
Data Presentation: Mass Spectrometry
The electron ionization (EI) mass spectrum of PGDN is characterized by a series of specific fragment ions. The molecular ion peak is often weak or absent due to the energetic nature of the molecule.
| m/z (Daltons) | Proposed Fragment Ion | Relative Intensity |
| 76 | [C3H6NO2]+ | High |
| 46 | [NO2]+ | High |
| 30 | [NO]+ | High |
Table 1: Key Mass Fragments of Propylene Glycol Dinitrate (PGDN) from GC-MS Analysis.
Experimental Protocol: GC-MS
The following protocol outlines a typical GC-MS method for the analysis of PGDN.[2]
Sample Preparation:
-
Dissolve a small amount of the PGDN sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.[2][3]
-
The concentration should be adjusted to be within the linear range of the detector.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 series or equivalent.
-
Mass Spectrometer: Agilent 5973 network mass spectrometer or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for the separation of PGDN.
-
Carrier Gas: Helium at a constant flow rate.
GC Conditions:
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Injector Temperature: 180-250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 200-250 °C.
-
Final hold: 2-5 minutes.
-
-
Transfer Line Temperature: 250-280 °C.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 30-300 amu.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of PGDN is dominated by strong absorptions from the nitrate ester groups.
Data Presentation: Infrared Spectroscopy
The following table summarizes the characteristic infrared absorption bands for PGDN.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2990 - 2850 | C-H stretching | Medium |
| ~1650 | O-NO₂ asymmetric stretching | Strong |
| ~1470 | C-H bending | Medium |
| ~1280 | O-NO₂ symmetric stretching | Strong |
| ~850 | O-N stretching | Strong |
Table 2: Characteristic Infrared Absorption Bands of this compound (PGDN).
Experimental Protocol: FTIR Spectroscopy
A typical FTIR analysis of liquid PGDN can be performed using the following protocol.
Sample Preparation:
-
PGDN can be analyzed neat as a thin film between two infrared-transparent windows (e.g., NaCl or KBr plates).
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid sample is placed directly on the ATR crystal.
Instrumentation:
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a DTGS or MCT detector.
-
Accessory: Transmission cell with NaCl or KBr windows, or an ATR accessory with a diamond or zinc selenide (B1212193) crystal.
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to sample analysis.
Raman Spectroscopy Analysis
Data Presentation: Raman Spectroscopy (Analogous Compounds)
The following table presents the expected Raman shifts for the key functional groups in PGDN, based on data from other organic nitrates.
| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2990 - 2850 | C-H stretching | Medium |
| ~1650 | O-NO₂ asymmetric stretching | Weak |
| ~1280 | O-NO₂ symmetric stretching | Strong |
| ~850 | O-N stretching | Medium |
Table 3: Expected Raman Shifts for this compound (PGDN) based on Analogous Nitrate Esters.
Experimental Protocol: Raman Spectroscopy
The following protocol describes a general method for acquiring the Raman spectrum of a liquid sample like PGDN.
Sample Preparation:
-
PGDN can be analyzed neat in a glass vial or NMR tube.
Instrumentation:
-
Raman Spectrometer: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Detector: A charge-coupled device (CCD) detector.
-
Objective: A microscope objective or a fiber optic probe for sample excitation and collection of the scattered light.
Data Acquisition:
-
Laser Power: The laser power should be kept low to avoid sample degradation or detonation.
-
Integration Time: 1-10 seconds per accumulation.
-
Number of Accumulations: 10-100 accumulations to improve the signal-to-noise ratio.
-
Spectral Range: 200-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for PGDN is scarce in the literature, the expected chemical shifts can be predicted based on the analysis of similar nitrate esters. The electron-withdrawing nature of the nitrate groups will significantly deshield the adjacent protons and carbons.
Data Presentation: ¹H and ¹³C NMR Spectroscopy (Predicted)
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for PGDN. These are estimates based on the known effects of nitrate ester groups on neighboring nuclei.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~1.5 | Doublet | ~6 |
| CH₂ | ~4.5 - 5.0 | Multiplet | - |
| CH | ~5.0 - 5.5 | Multiplet | - |
Table 4: Predicted ¹H NMR Spectral Data for this compound (PGDN).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~15 - 20 |
| CH₂ | ~70 - 75 |
| CH | ~75 - 80 |
Table 5: Predicted ¹³C NMR Spectral Data for this compound (PGDN).
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid energetic material like PGDN is as follows.
Sample Preparation:
-
Dissolve 5-10 mg of PGDN in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Probe: A standard 5 mm broadband probe.
Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
Data Acquisition (¹³C NMR):
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: 128 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a PGDN sample.
Metabolic Pathway of PGDN
The metabolic degradation of PGDN in biological systems primarily involves the sequential removal of the nitrate groups.[4][5]
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that relies on the complementary information provided by GC-MS, FTIR, Raman, and NMR techniques. While GC-MS and FTIR provide robust methods for identification and functional group analysis with well-established experimental protocols, the application of Raman and NMR spectroscopy to PGDN is less documented. The data and protocols presented in this guide, including analogical data for Raman and NMR, offer a solid foundation for researchers and professionals working with this energetic material. The provided workflows and pathway diagrams serve to contextualize the analytical process and its relevance in broader scientific and developmental applications. Further research to obtain and publish detailed experimental Raman and NMR spectra of PGDN would be a valuable contribution to the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FIGURE 2-4, Proposed Metabolic Pathway for this compound * - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of pure PGDN
An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure Propylene (B89431) Glycol Dinitrate (PGDN)
Introduction
Propylene glycol dinitrate (PGDN), with the chemical formula C₃H₆N₂O₆, is an organic nitrate (B79036) ester of propylene glycol.[1] Structurally similar to nitroglycerin but with one less nitrate group, PGDN is a significant compound in the field of energetic materials and has historical use in medicine for treating angina pectoris.[1][2] It is the primary explosive component, constituting approximately 76%, of Otto Fuel II, a propellant used in torpedoes and other naval weapon systems.[3][4] Pure PGDN is a colorless, unstable liquid with a characteristic disagreeable odor.[1][3][5] Its high energy content, coupled with its sensitivity to shock and friction, necessitates careful handling and a thorough understanding of its properties for safe and effective application in research and development.[6][7] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and an examination of its metabolic fate and toxicological effects.
Physical Properties of PGDN
The physical characteristics of PGDN are critical for its handling, storage, and application. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂O₆ | [1] |
| Molar Mass | 166.089 g·mol⁻¹ | [1][7] |
| Appearance | Colorless liquid | [1][5][7] |
| Odor | Disagreeable | [1][5][8] |
| Density | 1.232 g/cm³ (at 20 °C) | [1][7] |
| 1.37 g/cm³ (at 20°C) | [5][8][9] | |
| Melting Point | -27.7 °C (−17.9 °F; 245.5 K) | [1][7] |
| -30 °C | [5][8][9] | |
| Boiling Point | Decomposes at 121 °C (250 °F; 394 K) | [1][6][7] |
| Solubility in Water | 0.1% (at 20 °C) | [1][8] |
| 7.97 g/L (at 24.85 °C) | [5][8][9] | |
| Vapor Pressure | 0.07 mmHg (at 22 °C) | [1][7] |
| 2.54 Pa (at ambient temperature) | [10] | |
| Odor Threshold | 0.18 to 0.23 ppm | [3] |
Chemical Properties of PGDN
PGDN is a highly energetic and reactive compound. Its chemical behavior is dominated by the two nitrate ester groups, which impart its explosive properties.
| Property | Description | Reference |
| Stability | Unstable as a pure compound.[3] Sensitive to shock, friction, and heat.[6][7] | [3][6][7] |
| Decomposition | Decomposes at 121 °C, below its boiling point.[1][6] Thermal decomposition occurs between 170-230 °C, depending on the heating rate.[10] | [1][6][10] |
| Combustion | Burns with a clean flame, producing carbon monoxide, water vapor, and nitrogen gas (C₃H₆(ONO₂)₂ → 3CO + 3H₂O + N₂).[1][7] Heating may lead to violent combustion or explosion.[8][9] | [1][7][8][9] |
| Explosive Properties | It is a shock-sensitive explosive.[1] The detonation velocity is 6900 m/s at a density of 1.37 g/cm³.[7] | [1][7] |
| Reactivity | Acts as a strong oxidizing agent.[8][9] It can react vigorously and potentially explosively with reducing agents, including hydrides, sulfides, and nitrides, as well as with many combustible materials.[8][9] Violent reactions can occur with aluminum, cyanides, esters, and other substances.[8][9] It also reacts with acids and alkalis.[8] | [8][9] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of PGDN involves the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids.[2][7]
Methodology:
-
Prepare a nitrating mixture by combining 16 mL of 96% sulfuric acid and 14 mL of 90% nitric acid in a beaker.[2]
-
Cool the acid mixture to 10 °C in a salt-ice bath.[2]
-
Slowly add 9.6 mL of propylene glycol dropwise to the cooled acid mixture while stirring continuously.[2]
-
Maintain the reaction temperature between 10-15 °C throughout the addition, which should take approximately 30 minutes.[2]
-
If red fumes are observed or the temperature exceeds 20 °C, the reaction should be immediately quenched by pouring the contents into a large volume of cold water.[2]
-
After the addition is complete, allow the mixture to stand for a short period before separating the PGDN layer.
-
The crude PGDN is then washed sequentially with water, a sodium bicarbonate solution, and again with water to neutralize and remove residual acids.
-
The final product should be dried using a suitable drying agent.
Another approach involves a greener synthesis using dinitrogen pentoxide (N₂O₅) as the nitrating agent in an organic solvent like dichloromethane, which can yield PGDN at around 96.3% with high selectivity.[11]
Determination of Thermal Decomposition
The thermal stability and decomposition kinetics of PGDN can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry-Mass Spectrometry (TG/MS).[10][12]
Methodology (DSC):
-
A small sample of PGDN is placed in an aluminum pan.
-
The sample is heated in the DSC instrument at a constant heating rate (e.g., 1, 3, 5, and 8 °C/min) over a temperature range, for instance, from 50 °C to 280 °C.[12]
-
The heat flow to or from the sample is measured as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting thermogram as the intersection point of the baseline and the tangent of the exothermic decomposition peak.[12] The heat of decomposition can also be calculated from the peak area.[10]
Purity Assessment
The purity of synthesized PGDN can be assessed using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier Transform Infrared Spectroscopy (FTIR).[10][12]
Methodology (GC/MS):
-
A diluted sample of PGDN is injected into the GC system.
-
The instrument parameters are set, for example: injection port temperature at 180 °C, initial oven temperature at 35 °C for 3 minutes, followed by a ramp up to 250 °C at a rate of 20 °C/min, and held for 5 minutes.[12]
-
Helium is used as the carrier gas.[10]
-
The separated components are detected by the mass spectrometer, which is operated in scan mode (e.g., 30-300 amu).[10][12]
-
The resulting chromatogram and mass spectra are analyzed to identify PGDN and any impurities.
Toxicology and Metabolism
PGDN is a systemic toxicant that can be absorbed through inhalation, skin contact, or ingestion.[1][5] Its toxic effects are primarily linked to its vasodilating properties and its ability to induce methemoglobinemia.[1][7][13]
Mechanism of Action and Metabolism: The toxicity of PGDN is related to its capacity to cause vasodilation, a property it shares with other organic nitrates used in medicine.[5] Overexposure can lead to the relaxation of vascular smooth muscle, resulting in a drop in blood pressure.[5] In the body, PGDN is rapidly and completely metabolized, primarily in the liver and red blood cells, and is excreted in the urine as inorganic nitrate within 24 hours.[3][4]
The metabolic breakdown of PGDN involves the sequential removal of the nitrate groups. In rats, after subcutaneous injection, PGDN is metabolized, with propylene glycol 2-mononitrate being a primary metabolite detected in the blood, which is further broken down to inorganic nitrate.[3][5] In vitro studies with rat blood have shown that about 50% of PGDN is metabolized within the first hour.[5]
dot
Caption: Metabolic pathway of this compound (PGDN) in the body.
Experimental and Analytical Workflow
The characterization of PGDN involves a logical sequence of steps from its synthesis to the determination of its various properties and its safe handling.
dot
Caption: A logical workflow for the synthesis and characterization of PGDN.
Conclusion
This compound is a potent energetic material with well-defined, albeit hazardous, physical and chemical properties. Its utility as a propellant is counterbalanced by its instability and toxicity, which necessitates strict adherence to safety protocols during its synthesis, handling, and use. The experimental methodologies outlined in this guide provide a framework for the systematic characterization of PGDN, which is essential for both fundamental research and applied development in the fields of energetic materials and pharmacology. A thorough understanding of its metabolic pathways is also crucial for assessing and mitigating the health risks associated with exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of PGDN [a.osmarks.net]
- 3. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (PGDN) for Research [benchchem.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Green Synthesis of 1,2-Propylene Glycol Dinitrate | Semantic Scholar [semanticscholar.org]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. nj.gov [nj.gov]
An In-depth Technical Guide to the Thermal Decomposition Pathways of Propylene Glycol Dinitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of propylene (B89431) glycol dinitrate (PGDN). It details the experimental methodologies used to study its decomposition, presents quantitative data from thermal analysis, and elucidates the proposed decomposition pathways. This document is intended to serve as a valuable resource for professionals working with or researching nitrate (B79036) esters.
Introduction
Propylene glycol dinitrate (PGDN) is a liquid nitrate ester with applications as a propellant and in some energetic formulations.[1][2] Understanding its thermal decomposition is crucial for safety, stability, and performance assessments. The decomposition of PGDN is an exothermic process that, upon heating, can proceed rapidly and potentially lead to an explosion.[3] The primary mechanism of its toxicity is also linked to its vasodilating properties, similar to other organic nitrates.[4][5]
Experimental Protocols
The thermal decomposition of PGDN has been primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry coupled with Mass Spectrometry (TG/MS).[1][6]
2.1 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability, decomposition temperatures, and heat of decomposition of PGDN.
-
Methodology: A sample of PGDN is placed in a sealed aluminum pan and heated at a constant rate in an inert atmosphere. The difference in heat flow between the sample and a reference pan is measured as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram. By performing the experiment at different heating rates, kinetic parameters like the activation energy can be calculated using models such as those proposed by Kissinger and Ozawa.[1][6]
2.2 Thermogravimetry-Mass Spectrometry (TG/MS)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of PGDN and to correlate mass loss with specific decomposition events.
-
Methodology: A sample of PGDN is heated in a thermogravimetric analyzer, which measures the change in mass as a function of temperature. The evolved gases are simultaneously introduced into a mass spectrometer for analysis. This allows for the identification of the decomposition products by their mass-to-charge ratio (m/z).[1][6] The experiments are typically conducted in an open crucible, which means that evaporation and decomposition can occur simultaneously.[1][6]
Quantitative Data
The following tables summarize the quantitative data obtained from the thermal analysis of PGDN.
Table 1: DSC Parameters for PGDN Decomposition at Various Heating Rates [1][6]
| Heating Rate (β) [°C·min⁻¹] | Onset Temperature (T_onset) [°C] | Maximum Peak Temperature (T_max) [°C] | Enthalpy of Decomposition (ΔH) [J·g⁻¹] |
| 1 | 172.83 | 182.19 | 4121.91 |
| 3 | 180.50 | 196.67 | 4134.39 |
| 5 | 182.00 | 203.00 | 4003.21 |
| 8 | 192.68 | 208.48 | 3788.00 |
| Average | - | - | 4011.87 |
Table 2: Activation Energy of PGDN Thermal Decomposition [1][6]
| Model | Activation Energy (E_a) [kJ·mol⁻¹] | Correlation Factor (R²) |
| Ozawa | 133.07 | 0.9982 |
| Kissinger | 134.78 | 0.9980 |
| Literature Value | 168.45 | - |
Table 3: Gaseous Products Identified by TG/MS during Thermal Decomposition [1][6]
| Mass-to-Charge Ratio (m/z) | Identified Gas |
| 30 | NO |
| 44 | C₃H₈ (Propane) |
| 46 | NO₂ |
It is noteworthy that the decomposition temperature of PGDN increases with the heating rate.[1][6]
Thermal Decomposition Pathways
The thermal decomposition of PGDN is a complex process initiated by the cleavage of the weak O-NO₂ bond. The subsequent reactions lead to the formation of various gaseous products.
The primary decomposition pathway is believed to be initiated by the homolytic cleavage of the O-NO₂ bond, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). This is a common initial step for nitrate esters.
The alkoxy radical formed is highly unstable and can undergo further reactions, such as β-scission, leading to the formation of smaller, more stable molecules. The presence of propane (C₃H₈) as a final product suggests a series of complex rearrangement and fragmentation reactions of the initial three-carbon backbone of PGDN.[1][6] The detection of both NO and NO₂ indicates that redox reactions involving the nitrogen-containing species are also occurring during the decomposition process. A computational study of the combustion of a liquid monopropellant containing PGDN also highlights HONO-elimination pathways and dominant beta-scission pathways for the primary thermal decomposition products.[7]
Conclusion
The thermal decomposition of this compound is a multi-step process that has been effectively characterized by DSC and TG/MS. The decomposition is exothermic and proceeds via the initial cleavage of the O-NO₂ bond, followed by a cascade of radical reactions to produce gaseous products including NO, NO₂, and propane. The quantitative data on decomposition temperatures and activation energies provide a basis for assessing the thermal stability and hazards associated with PGDN. Further research could focus on elucidating the detailed kinetics of the secondary reactions and the influence of catalysts or stabilizers on the decomposition pathways.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Propylene Glycol Dinitrate: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene (B89431) glycol dinitrate (PGDN) is a nitrated ester primarily used as a propellant, notably as the main component of Otto Fuel II. Its toxicological profile is of significant interest due to occupational exposure and potential environmental contamination. This technical guide provides a comprehensive overview of the toxicological effects of PGDN, drawing from a wide range of studies. The document details its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key quantitative data are summarized in tabular format for ease of reference, and detailed experimental methodologies are provided for critical studies. Furthermore, this guide includes visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of its mechanism of action. The primary toxic effects of PGDN are attributed to its vasodilatory properties, leading to cardiovascular and central nervous system effects, as well as its capacity to induce methemoglobinemia at higher concentrations.
Introduction
Propylene glycol dinitrate (PGDN) is a colorless, volatile liquid with a disagreeable odor.[1][2] Structurally similar to nitroglycerin, it is a potent vasodilator.[3] Its primary application is as a major component of the torpedo (B1668785) propellant Otto Fuel II.[4] Exposure to PGDN can occur through inhalation and dermal contact.[5][6] This document serves as a detailed technical resource on the toxicological properties of PGDN, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of its health hazards.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
PGDN is rapidly absorbed into the body following inhalation, dermal contact, or ingestion.[7] Once absorbed, it is quickly metabolized and eliminated.[1] In vivo studies in rats have shown that after subcutaneous injection, PGDN levels in the blood peak within 30 minutes and become undetectable within 8-12 hours.[1] The primary metabolite found in the blood is propylene glycol 2-mononitrate, which is further broken down to inorganic nitrate (B79036) and excreted in the urine.[1] In vitro studies with dog blood indicate that PGDN preferentially associates with red blood cells.[7]
Metabolic Pathway of this compound
The metabolism of PGDN involves sequential denitration to mononitrates and subsequently to propylene glycol, which can then enter intermediary metabolism.
Caption: Metabolic breakdown of PGDN to mononitrates and propylene glycol.
Acute Toxicity
The acute toxicity of PGDN is characterized by its potent vasodilatory effects.[1] In humans, exposure can lead to headaches, dizziness, loss of balance, eye irritation, nasal congestion, nausea, and difficulty breathing.[1][6] At high concentrations, PGDN can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, which can lead to anoxia and even death.[1][6]
Table 1: Acute Toxicity of this compound
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 250 - 1,190 mg/kg | [1] |
| Rat | Subcutaneous | LD50 | 530 mg/kg | |
| Rat | Intraperitoneal | LD50 | 930 mg/kg | |
| Mouse | Oral (Otto Fuel II) | LD50 | 2,240 mg/kg | [8] |
| Rabbit | Dermal | LD50 | >2 g/kg | [9] |
Chronic Toxicity and Carcinogenicity
Long-term exposure to PGDN has been associated with cardiovascular effects.[5] Studies on workers chronically exposed to nitrated esters have reported sudden deaths due to circulatory failure.[1] Animal studies have revealed effects on the liver, kidneys, and red blood cells.[1]
In a one-year inhalation study, dogs exposed to 0.2 ppm of PGDN showed hematologic effects.[1] Rats exposed to 36 ppm in the same study also exhibited low levels of methemoglobin.[1] Continuous 90-day inhalation exposures at 10 ppm caused kidney and liver changes in dogs, with higher concentrations (35 ppm) leading to significant iron deposits in the liver, spleen, and kidneys.[9]
There have been no two-year carcinogenicity studies conducted on PGDN.[1] Therefore, its carcinogenic potential in humans remains unclassified.[6]
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for PGDN Inhalation Exposure
| Species | Duration | Effect | NOAEL | LOAEL | Reference |
| Human | Acute | Mild Headache | 0.03 ppm | 0.1 ppm | [1] |
| Dog | 1 year | Hematologic Effects | - | 0.2 ppm | [1] |
Genotoxicity
PGDN has been evaluated in a battery of mutagenicity and genotoxicity studies. The results have been largely negative, with a positive result observed only in a mouse lymphoma cell assay at cytotoxic concentrations.[1] Otto fuel II, of which PGDN is the main component, did not show positive results in a dominant lethal assay in mice.[1]
Reproductive and Developmental Toxicity
Currently, there is limited information available regarding the reproductive and developmental toxicity of PGDN.[6] One study on female U.S. Navy personnel exposed to PGDN did not find an increase in spontaneous abortions.[8] Dermal application of PGDN to rats and rabbits did not show teratogenic effects at doses that were not maternally toxic.[8]
Mechanism of Action
The primary mechanism of PGDN's toxicity is linked to its vasodilatory properties, which are a result of the release of nitric oxide (NO).[3] This mechanism is shared with other organic nitrates like nitroglycerin.[3]
Signaling Pathway for PGDN-Induced Vasodilation
Caption: PGDN-induced vasodilation via the nitric oxide/cGMP pathway.
Released nitric oxide activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3] This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Increased levels of cGMP lead to the activation of protein kinase G, which ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[3] This vasodilation is responsible for the characteristic headaches and changes in blood pressure observed upon exposure.[3]
Experimental Protocols
Acute Oral LD50 Study in Rats (Clark and Litchfield, 1969)
-
Test Substance: this compound.
-
Animals: Alderley Park rats.
-
Procedure: Animals were administered lethal oral or subcutaneous doses of PGDN.
-
Observations: Signs of toxicity such as prostration, anoxia, coldness, methemoglobinemia, and respiratory depression were monitored. Time to death was recorded, which occurred up to 48 hours post-administration.[1]
-
Endpoint: The dose that was lethal to 50% of the animals (LD50) was calculated.
One-Year Inhalation Study in Dogs, Rats, and Mice (Gaworski et al., 1985)
-
Test Substance: Otto fuel II (containing PGDN).
-
Animals: Beagle dogs, Fischer-344 rats, and C57BL/6 mice.
-
Exposure Regimen: Animals were exposed via inhalation for 6 hours/day, 5 days/week for 12 months (rats and mice) or 14 months (dogs).
-
Concentrations: Control (0 ppm), low concentration (0.2 ppm), and high concentration (36 ppm).
-
Parameters Monitored: Clinical signs, body weight, hematology, clinical chemistry, and histopathology of major organs.
-
Follow-up: A one-year follow-up period was included after the exposure phase to assess long-term effects.[1]
Human Volunteer Inhalation Study (Stewart et al., 1974)
-
Test Substance: Otto fuel II vapor (99% PGDN).
-
Subjects: 17 healthy men (22-25 years old) and a small group of research staff.
-
Exposure: Subjects were exposed in a controlled-environment chamber to PGDN concentrations ranging from 0 to 1.5 ppm for durations of 1 to 8 hours.
-
Endpoints: Subjective symptoms (headache, dizziness, etc.), changes in visual evoked response (VER), and other physiological parameters were recorded.
-
Key Findings: A dose-response relationship was established for the induction of headaches and changes in VER.[1]
Experimental Workflow for Human Inhalation Study
Caption: Workflow for a human volunteer inhalation study of PGDN.
Conclusion
The toxicological profile of this compound is primarily defined by its vasodilatory effects, which manifest as cardiovascular and central nervous system symptoms in humans, and its potential to cause methemoglobinemia at high exposure levels. While acute effects are well-documented, data on chronic toxicity, particularly carcinogenicity and reproductive effects, are limited. The established mechanism of action via nitric oxide release and subsequent cGMP-mediated vasodilation provides a solid foundation for understanding its physiological effects. This guide consolidates key toxicological data and methodologies to support further research and risk assessment of this important industrial chemical.
References
- 1. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. books.publisso.de [books.publisso.de]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A review of this compound toxicology and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1988 OSHA PEL Project - this compound | NIOSH | CDC [archive.cdc.gov]
Structural Deep Dive: Unraveling the Similarities of PGDN with Nitroglycerin and EGDN
A Technical Guide for Researchers in Drug Development and Molecular Science
Propylene (B89431) glycol dinitrate (PGDN), a potent vasodilator, shares a close structural and functional relationship with the well-known organic nitrates, nitroglycerin (GTN) and ethylene (B1197577) glycol dinitrate (EGDN). Understanding these structural similarities at a molecular level is paramount for the rational design of novel therapeutics and for elucidating their shared mechanism of action. This in-depth technical guide provides a comparative analysis of the structural features of PGDN, GTN, and EGDN, details the experimental protocols for their characterization, and visualizes their common signaling pathway.
Comparative Structural Analysis
The core structural motif shared by PGDN, GTN, and EGDN is the nitrate (B79036) ester functional group (-ONO₂), which is responsible for their vasodilatory properties. The key distinction lies in the polyol backbone to which these nitrate groups are attached. PGDN is structurally similar to nitroglycerin but has one fewer nitrate group.[1] It also shares a close resemblance to EGDN, with the primary difference being the presence of a methyl group on the propylene glycol backbone of PGDN.[1]
A detailed comparison of the key structural parameters of these molecules is essential for a comprehensive understanding of their structure-activity relationships. The following table summarizes the available quantitative data on their molecular formulas, weights, and key bond lengths and angles, derived from crystallographic and computational studies.
| Property | Propylene Glycol Dinitrate (PGDN) | Nitroglycerin (GTN) | Ethylene Glycol Dinitrate (EGDN) |
| Molecular Formula | C₃H₆N₂O₆[2][3][4][5] | C₃H₅N₃O₉[6][7] | C₂H₄N₂O₆ |
| Molecular Weight ( g/mol ) | 166.09[2][4] | 227.09[7] | 152.07 |
| Key Bond Lengths (Å) | |||
| C-O (nitrate) | Data not available | Data not available | 1.452 - 1.461 |
| O-N (nitrate) | Data not available | Data not available | 1.408 - 1.415 |
| N=O (nitrate) | Data not available | Data not available | 1.208 - 1.213 |
| Key Bond Angles (°) | |||
| C-O-N | Data not available | Data not available | 115.1 - 116.2 |
| O-N-O | Data not available | Data not available | 117.5 - 118.1 |
| O=N=O | Data not available | Data not available | 124.3 - 124.6 |
Note: Specific experimental bond lengths and angles for PGDN and GTN from publicly accessible crystallographic databases were not available at the time of this publication. The data for EGDN is derived from its published crystal structure.
Experimental Protocols
The characterization of PGDN, GTN, and EGDN involves a suite of analytical techniques to determine their structure, purity, and concentration. The following are detailed methodologies for key experiments.
X-ray Crystallography for Structural Elucidation of EGDN
This protocol is adapted from the successful determination of the crystal structure of EGDN.
-
Crystallization:
-
Prepare a 1:1 (v/v) solution of EGDN in diethyl ether.
-
Seal the solution in a suitable container and allow it to crystallize at a constant temperature of 241.15 K (-32°C) for a minimum of three weeks.
-
Carefully select a single crystal of suitable size (typically >0.1 mm in all dimensions) under a nitrogen counterflow at low temperature to prevent melting and decomposition.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer.
-
Cool the crystal to approximately 100 K using a suitable cryostream.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to correct for experimental factors.
-
Solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
This protocol is a general method for the analysis of nitrate esters and can be adapted for PGDN, GTN, and EGDN.
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane (B109758) or toluene.[8][9]
-
For solid samples, dissolve a known quantity in a suitable solvent.
-
Prepare a series of calibration standards of known concentrations.
-
-
GC-MS System:
-
Column: DB-5 or CP-Sil 8 CB (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[6][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6][8]
-
Injector: Splitless mode, with an injector temperature of approximately 180°C.[6][8]
-
Oven Program: Initial temperature of 35-80°C held for 1-3 minutes, followed by a temperature ramp (e.g., 15°C/min) to a final temperature of 250°C, held for a few minutes.[6][8][10]
-
Mass Spectrometer: Agilent 5973 network Mass Spectrometer or equivalent.[8][9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for enhanced sensitivity.
-
Data Analysis:
-
Identify the compounds based on their retention times and mass spectra compared to the prepared standards.
-
Quantify the analytes by integrating the peak areas of characteristic ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
This protocol provides a general framework for obtaining ¹H NMR spectra of the target compounds.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer:
-
Use a spectrometer with a proton frequency of 300 MHz or higher.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the molecular structure.
-
Signaling Pathway and Mechanism of Action
The vasodilatory effects of PGDN, GTN, and EGDN are mediated through a common signaling pathway involving the release of nitric oxide (NO).[11] Organic nitrates are considered prodrugs that undergo enzymatic biotransformation to release NO.[11] This process can be initiated by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).
The released NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[11] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, which causes smooth muscle relaxation and vasodilation.[11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2-Propanediol, dinitrate [webbook.nist.gov]
- 3. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Determination of Ethylene Glycol Dinitrate in Environmental and Forensic Water Samples Using Microextraction by Packed Sorbent Followed by Gas Chromatography [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. cusabio.com [cusabio.com]
synthesis of propylene glycol dinitrate from propylene glycol
Methodological & Application
Application Note: Green Synthesis of Poly(glycidyl nitrate) (PGDN) using Dinitrogen Pentoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a green and efficient synthetic route for the energetic polymer, poly(glycidyl nitrate) (PGDN). Traditional methods for PGDN synthesis often involve harsh nitrating agents like mixed acids, leading to significant acid waste and potential safety hazards. This protocol utilizes dinitrogen pentoxide (N₂O₅) as a powerful yet clean nitrating agent for the synthesis of the glycidyl (B131873) nitrate (B79036) (GN) monomer, which is subsequently polymerized. The use of N₂O₅ in a suitable organic solvent minimizes the formation of acidic byproducts, offering a more environmentally benign and controlled reaction.[1][2] This document provides detailed experimental protocols for both the synthesis of the GN monomer and its subsequent polymerization to PGDN, along with typical characterization data.
Introduction
Poly(glycidyl nitrate) (PGDN) is a high-energy polymer with a high oxygen balance, making it a valuable component in advanced propellant and explosive formulations.[3] The energetic properties of PGDN stem from the high density of nitrate ester groups along its polymer backbone. Conventional synthesis routes to PGDN typically involve the nitration of epichlorohydrin (B41342) followed by cyclization to form the glycidyl nitrate monomer, which is then polymerized.[4] These methods often employ strong, corrosive acids, which present significant environmental and safety challenges.
A greener alternative involves the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent.[1][2] N₂O₅ is a powerful nitrating agent that reacts cleanly with alcohols to form nitrate esters, with nitric acid as the only byproduct, which can be readily removed.[2] The synthesis of the glycidyl nitrate monomer via the nitration of glycidol (B123203) with N₂O₅ in an inert solvent represents a significant advancement in the clean production of this energetic material.[1] This application note provides a comprehensive guide to this greener synthetic approach.
Key Advantages of the Dinitrogen Pentoxide Method
-
Reduced Acid Waste: The primary byproduct is nitric acid, which is less hazardous and easier to manage than mixed acid waste.
-
Milder Reaction Conditions: The reaction can often be carried out at sub-ambient temperatures, providing better control and enhanced safety.
-
High Selectivity: N₂O₅ can be a highly selective nitrating agent, leading to higher purity products.[2]
-
Versatility: The N₂O₅/organic solvent system is suitable for substrates that are sensitive to strong acids.[2]
Experimental Protocols
This section details the protocols for the synthesis of the glycidyl nitrate monomer using dinitrogen pentoxide, followed by its cationic ring-opening polymerization to yield PGDN.
Protocol 1: Green Synthesis of Glycidyl Nitrate (GN) Monomer using Dinitrogen Pentoxide
This protocol is based on the principle of nitrating glycidol with a solution of dinitrogen pentoxide in an inert organic solvent.
Materials:
-
Glycidol (high purity)
-
Dinitrogen pentoxide (N₂O₅)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Rotary evaporator
Procedure:
-
Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide in anhydrous dichloromethane. The concentration should be determined based on the desired stoichiometry. (Note: N₂O₅ is a powerful oxidizing and nitrating agent and should be handled with extreme caution in a well-ventilated fume hood.)
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in a low-temperature cooling bath and maintain a dry, inert atmosphere using a gentle flow of nitrogen.
-
Reactant Addition: Charge the flask with a solution of high-purity glycidol in anhydrous dichloromethane. Cool the solution to -10 °C to 0 °C.
-
Nitration: Add the previously prepared N₂O₅ solution dropwise to the stirred glycidol solution via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition. The molar ratio of N₂O₅ to glycidol should be approximately 1.1:1.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the hydroxyl peak of glycidol).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the nitric acid byproduct.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator at a bath temperature below 30 °C to obtain the crude glycidyl nitrate monomer.
-
Purification (Optional): If necessary, the glycidyl nitrate can be further purified by vacuum distillation. However, due to the energetic nature of the monomer, this step must be performed with extreme caution behind a blast shield.
Protocol 2: Cationic Ring-Opening Polymerization of Glycidyl Nitrate (GN) to Poly(glycidyl nitrate) (PGDN)
This protocol describes the polymerization of the synthesized GN monomer to PGDN.
Materials:
-
Glycidyl nitrate (GN) monomer (from Protocol 1)
-
1,4-Butanediol (BDO, initiator, dried over molecular sieves)
-
Boron trifluoride etherate (BF₃·OEt₂, catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Low-temperature cooling bath
Procedure:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum for additions via syringe. Maintain a dry nitrogen atmosphere.
-
Initiator and Catalyst: Charge the flask with anhydrous dichloromethane and the initiator, 1,4-butanediol. Cool the solution to 0 °C in an ice bath. Add the catalyst, boron trifluoride etherate, dropwise via syringe.
-
Monomer Addition: Slowly add the glycidyl nitrate monomer (dissolved in a small amount of anhydrous dichloromethane if necessary) to the stirred reaction mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Polymerization: After the monomer addition is complete, continue to stir the reaction mixture at 0-5 °C for several hours (typically 4-24 hours) until the desired molecular weight is achieved. The progress can be monitored by GPC.
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of water. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated PGDN by filtration or decantation. Wash the polymer with fresh methanol. Dry the PGDN under vacuum at a temperature not exceeding 40 °C to a constant weight.
Data Presentation
The following tables summarize typical quantitative data for PGDN synthesized via the N₂O₅ route followed by cationic polymerization. Note: The data presented are representative values from the literature and may vary depending on specific reaction conditions.
Table 1: Typical Properties of Glycidyl Nitrate (GN) Monomer
| Parameter | Value |
| Appearance | Colorless to pale yellow liquid |
| Yield | >90% |
| Purity (by GC-MS) | >98% |
| Boiling Point | 56-58 °C at 10 mmHg |
Table 2: Typical Properties of Poly(glycidyl nitrate) (PGDN)
| Parameter | Value |
| Appearance | Viscous, pale yellow liquid/gum |
| Molecular Weight (Mn, g/mol ) | 2,000 - 10,000 |
| Polydispersity Index (PDI) | 1.2 - 1.8 |
| Glass Transition Temp. (Tg, °C) | -35 to -25 |
| Decomposition Temp. (Td, °C) | > 180 (onset) |
| Density (g/cm³) | ~1.5 |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the green synthesis of PGDN using dinitrogen pentoxide.
Caption: Workflow for the green synthesis of PGDN.
Characterization
The synthesized GN monomer and PGDN polymer should be thoroughly characterized to confirm their structure and properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrate ester groups (characteristic peaks around 1630 cm⁻¹ and 1280 cm⁻¹) and the disappearance of the hydroxyl group from the glycidol precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the monomer and the polymer, and to determine the degree of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the PGDN polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the PGDN.[5][6][7][8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the PGDN.[5][6][7][8]
Safety Considerations
-
Dinitrogen pentoxide is a highly reactive and potentially explosive compound. It should be handled with extreme care by trained personnel in a well-ventilated fume hood and behind a safety shield.
-
Glycidyl nitrate is an energetic material and is sensitive to shock and heat. All operations involving the monomer and the final polymer should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and adherence to established safety protocols for handling energetic materials.
-
The polymerization reaction is exothermic. Proper temperature control is crucial to prevent a runaway reaction.
Conclusion
The use of dinitrogen pentoxide for the synthesis of the glycidyl nitrate monomer offers a greener and more controlled pathway for the production of high-purity PGDN. This method significantly reduces the environmental impact compared to traditional synthesis routes that rely on mixed acids. The protocols provided in this application note offer a foundation for the laboratory-scale synthesis of PGDN for research and development in the field of energetic materials. The resulting PGDN exhibits the desired thermal and physical properties for its application as an energetic binder in advanced formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. energetic-materials.org.cn [energetic-materials.org.cn]
- 3. Preparation Method of Polyglycidyl Nitrate (PGN) Energetic Polymer and Properties of Its Based Composite Solid Propellant [basparesh.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 7. DSC & TGA | PPT [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Determination of Propylene Glycol Dinitrate (PGDN) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylene Glycol Dinitrate (PGDN) is an energetic material used as a propellant, particularly in Otto Fuel II.[1] Its presence in aqueous environments, stemming from manufacturing processes or accidental leakage, is a significant concern due to its potential toxicity.[2] Consequently, robust and reliable analytical methods for the detection and quantification of PGDN in water are essential for environmental monitoring, process control, and ensuring safety.
These application notes provide detailed protocols for the determination of PGDN in aqueous solutions using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely utilized and effective method. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC/MS) are discussed as a complementary technique.
Analytical Methods Overview
Several analytical techniques can be employed for the determination of PGDN in aqueous solutions. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prominent methods are chromatography-based.
High-Performance Liquid Chromatography (HPLC): This is a well-established technique for the separation and quantification of PGDN in aqueous samples.[1][3] HPLC offers good sensitivity and selectivity, particularly when coupled with a UV detector, as PGDN absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and specificity, making it an excellent tool for the identification and quantification of PGDN.[4] Due to the non-volatile nature of PGDN, a prior extraction from the aqueous matrix into an organic solvent is typically required.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the HPLC-UV method for PGDN analysis in aqueous solutions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Instrumentation | HPLC with UV Detector |
| Dynamic Linear Range | 0 - 750 ppm[1] |
| Limit of Detection | Down to 1 ppm[1] |
| Wavelength for Detection | Maximum Absorbance Wavelength (Specific wavelength to be determined during method development)[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
Experimental Protocols
Protocol 1: Determination of PGDN in Aqueous Solutions by HPLC-UV
This protocol details the steps for the quantitative analysis of PGDN in water samples using HPLC with UV detection.[1]
1. Equipment and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Analytical HPLC column suitable for the separation of nitroaromatic compounds (e.g., C18 column).
-
Mobile phase: A suitable mixture of HPLC-grade organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The exact ratio should be optimized for best separation.
-
PGDN standard solution of known concentration.
-
Sample vials.
-
Syringe filters (0.45 µm).
2. Preparation of Standards and Samples:
-
Standard Solutions: Prepare a series of standard solutions of PGDN in the mobile phase, covering the expected concentration range of the samples. A dynamic linear response range has been observed between 0 and 750 ppm.[1]
-
Sample Preparation: For clear aqueous samples, filter through a 0.45 µm syringe filter before injection. For samples with high concentrations of PGDN, dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.
3. HPLC-UV Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for PGDN.[1]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas or peak heights for PGDN. The retention time for the PGDN peak is typically short, for instance, around 0.7 minutes with a peak width of 0.3 minutes at half height under specific chromatographic conditions.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area or height of the PGDN standards against their known concentrations.
-
Determine the concentration of PGDN in the samples by interpolating their peak areas or heights on the calibration curve. A linear response with a correlation coefficient (r²) of >0.999 is typically achieved.[1]
Protocol 2: Extraction of PGDN from Aqueous Solutions for GC/MS Analysis
For GC/MS analysis, PGDN must first be extracted from the aqueous solution into a suitable organic solvent.
1. Equipment and Reagents:
-
Separatory funnel.
-
Organic solvents (e.g., ethyl acetate, diethyl ether).[1]
-
Aqueous sample containing PGDN.
-
Sodium sulfate (B86663) (anhydrous) for drying the organic extract.
2. Extraction Procedure:
-
Take a known volume of the aqueous sample (e.g., 50 mL) in a separatory funnel.
-
Add a volume of the organic solvent (e.g., 25 mL).[1]
-
Shake the funnel vigorously for a few minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to ensure complete recovery.[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
The resulting solution can be concentrated or diluted as necessary before GC/MS analysis.
Visualizations
Caption: Workflow for PGDN analysis in aqueous solutions by HPLC-UV.
Caption: Liquid-liquid extraction protocol for PGDN from aqueous samples.
References
Application Note: Quantification of Propylene Glycol Dinitrate (PGDN) using High-Performance Liquid Chromatography (HPLC) with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of Propylene (B89431) Glycol Dinitrate (PGDN). PGDN is a significant compound used as a propellant, notably in Otto Fuel II, and its monitoring in various matrices is crucial for environmental, occupational safety, and pharmaceutical research purposes. The described method is simple, rapid, and suitable for the determination of PGDN in aqueous solutions, with adaptable protocols for other sample matrices.
Introduction
Propylene Glycol Dinitrate (PGDN), a nitric acid ester of propylene glycol, is the primary component of the torpedo (B1668785) propellant Otto Fuel II. Due to its potential for environmental contamination and its physiological effects, including causing headaches and a drop in blood pressure, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific means for this purpose. This document provides a detailed experimental protocol, system parameters, and performance data for the quantification of PGDN.
Principle of the Method
The method employs a reversed-phase C18 column to separate PGDN from other components in the sample matrix. An isocratic mobile phase of methanol (B129727) and water is used for elution. PGDN is detected by its absorbance in the low UV region, with a maximum absorbance observed around 205 nm[1]. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with an isocratic pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size) is recommended.
-
Reagents: HPLC grade methanol, and ultrapure water.
-
PGDN Standard: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of PGDN.
| Parameter | Condition |
| Mobile Phase | 60% Methanol / 40% Water (v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 205 nm |
| Run Time | Approximately 15 minutes |
| Expected Retention Time | ~ 0.7 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of PGDN reference standard and dissolve it in 100 mL of water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with water to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 50, 100, 250, 500, and 750 ppm).
Sample Preparation
The sample preparation protocol depends on the matrix.
-
Aqueous Samples (e.g., Wastewater): For clear aqueous samples, no sample preparation is required[1]. Samples can be directly injected after filtration through a 0.45 µm syringe filter if particulates are present.
-
Solid or Semi-Solid Samples (General Protocol):
-
Accurately weigh a representative amount of the homogenized sample.
-
Add a suitable extraction solvent (e.g., ethyl acetate, which is effective for extracting PGDN from skin homogenates for GC analysis) in a defined volume-to-weight ratio (e.g., 10:1 mL/g)[2].
-
Vortex or sonicate the sample for a sufficient time to ensure complete extraction (e.g., 15-30 minutes).
-
Centrifuge the sample to pellet solid debris.
-
Carefully collect the supernatant (the solvent extract).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: Method Performance
The performance of this HPLC-UV method for PGDN quantification is summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | Gaussian Peak Shape |
| Theoretical Plates | > 2000 | > 2000 |
| Repeatability (%RSD, n=6) | < 2% | < 2% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0 - 750 ppm (mg/L) |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1 ppm (mg/L) in water[1] |
| Limit of Quantification (LOQ) | Should be determined by the end-user (typically 3x LOD) |
| Accuracy (Recovery) | Expected range: 80-120%. A GC method for PGDN in skin reported 85.7% to 101%[2]. |
| Precision (%RSD) | Intraday and Interday precision should be < 15% (or as per specific regulatory guidelines). |
Note: Full method validation for precision and accuracy should be performed by the end-user in the specific sample matrix of interest to ensure compliance with internal and regulatory standards.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of PGDN using HPLC-UV.
References
Application Note: Quantitative Analysis of Propylene Glycol Dinitrate (PGDN) by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of Propylene Glycol Dinitrate (PGDN) using Gas Chromatography-Mass Spectrometry (GC-MS). PGDN, a nitrate (B79036) ester, is utilized in various applications, including as a component in energetic materials.[1][2] Accurate and reliable quantification of PGDN is crucial for research, quality control, and safety monitoring. This application note details the necessary instrumentation, reagents, and a step-by-step protocol for the analysis. Additionally, it presents a summary of key quantitative data and visual workflows to aid in experimental design and execution.
Introduction to GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] In this method, a sample is vaporized and injected into the GC, where it travels through a column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase.[5] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[5][6]
Experimental Protocol
This protocol is based on established methods for the GC-MS analysis of PGDN.[1][2]
Reagents and Materials
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC grade or equivalent.
-
Standard: this compound (PGDN), analytical standard.
-
Sample Preparation: Volumetric flasks, pipettes, and autosampler vials with inserts.
Instrumentation
An Agilent 6890 series gas chromatograph coupled with an Agilent 5973 network mass spectrometer, or an equivalent system, is recommended.[1][2]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of PGDN in dichloromethane. Create a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range.
-
Sample Preparation: Accurately weigh or measure the sample containing PGDN. Dissolve the sample in a known volume of dichloromethane.[1][2] For instance, 0.5 µL of a sample can be dissolved in 2 mL of dichloromethane.[1][2] Ensure the final concentration of PGDN falls within the range of the calibration standards.
GC-MS Parameters
The following table summarizes the recommended GC-MS parameters for PGDN analysis.[1][2]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5, 30 m x 0.32 mm |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 180°C |
| Oven Program | Initial: 35°C, hold for 3 minRamp: 20°C/min to 250°CFinal: Hold at 250°C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Range | 30-300 amu |
| Solvent Delay | 2.2 min |
Data Analysis and Quantitative Results
Identification of PGDN
PGDN is identified by its characteristic retention time and mass spectrum. The retention time for PGDN under the specified conditions is approximately 5.13 minutes.[1][2] The mass spectrum of PGDN is characterized by specific fragment ions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of PGDN.
| Parameter | Value | Reference |
| Retention Time | 5.13 min | [1][2] |
| Characteristic m/z ions | 30, 46, 76 | [1][2] |
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 46) against the concentration of the PGDN standards. The concentration of PGDN in unknown samples can then be determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of PGDN.
Caption: Workflow for PGDN analysis by GC-MS.
PGDN Fragmentation Pathway
The following diagram illustrates a simplified potential fragmentation pathway for PGDN in the mass spectrometer.
Caption: PGDN Mass Spectrometry Fragmentation.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of PGDN. By following the outlined protocol and utilizing the provided parameters, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. The presented quantitative data and visual workflows serve as valuable resources for implementing this analytical method in the laboratory.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Characterization of Synthesized Propylene Glycol Dinitrate (PGDN) using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the characterization of synthesized Propylene (B89431) Glycol Dinitrate (PGDN), a high-energy material, using Fourier Transform Infrared (FTIR) spectroscopy. The successful synthesis is confirmed by the disappearance of the hydroxyl group peak from the propylene glycol precursor and the appearance of characteristic nitrate (B79036) ester peaks. This document outlines the necessary materials, equipment, safety precautions, and a step-by-step procedure for sample analysis and data interpretation.
Introduction
Propylene Glycol Dinitrate (PGDN) is a liquid nitrate ester explosive used as a plasticizer in certain energetic formulations and as a monopropellant.[1][2][3] Accurate characterization of synthesized PGDN is crucial to ensure its purity and proper functionality. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of PGDN.[1][2][3] This method relies on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, one can identify the functional groups present in a molecule, thereby confirming the successful nitration of propylene glycol to PGDN.
The key spectral changes indicating a successful synthesis are the disappearance of the broad O–H stretching vibration from the propylene glycol starting material and the emergence of strong absorption bands corresponding to the nitrate ester (O–NO2) groups.[1][2]
Experimental Protocols
Safety Precautions
Warning: PGDN is an energetic material and should be handled with extreme caution. All synthesis and handling procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5][6] All local and institutional safety protocols for handling explosive materials must be strictly followed.
Materials and Equipment
-
Synthesized this compound (PGDN)
-
Propylene Glycol (PG) (as a reference)
-
FTIR Spectrometer (e.g., Mettler Toledo FTIR or Spectrum One PerkinElmer)[1][7]
-
Pipettes
-
Lint-free wipes
-
Ethanol (B145695) or isopropanol (B130326) for cleaning
FTIR Measurement Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Perform a background scan to account for atmospheric CO2 and water vapor.[8]
-
-
Sample Application (ATR Method):
-
Spectrum Acquisition (Reference):
-
Cleaning:
-
Carefully clean the ATR crystal with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.[9]
-
-
Sample Application (PGDN):
-
Apply a small drop of the synthesized PGDN onto the clean, dry ATR crystal.
-
-
Spectrum Acquisition (PGDN):
-
Record the FTIR spectrum of the synthesized PGDN using the same parameters as the reference scan.
-
-
Data Analysis:
Data Presentation
The successful synthesis of PGDN is confirmed by comparing its FTIR spectrum with that of the propylene glycol precursor. The key distinguishing features are summarized in the table below.
| Functional Group | Vibration Mode | Propylene Glycol (cm⁻¹) | PGDN (cm⁻¹) | Interpretation |
| O–H | Stretching | ~3370 (broad)[1][2] | Absent[1][2] | Disappearance indicates consumption of hydroxyl groups. |
| C–H | Stretching | 2943, 2923[1][2] | Present | C-H bonds remain in the molecule. |
| NO₂ | Asymmetric Stretching | Absent | ~1635[1][2] | Appearance confirms the presence of nitrate groups. |
| NO₂ | Symmetric Stretching | Absent | ~1270[1][2] | Appearance confirms the presence of nitrate groups. |
| C–O | Stretching | 1215, 1084, 1037[1][2] | Modified | Changes in this region are expected due to the formation of C-O-NO₂ bonds. |
Visualization of Experimental Workflow and Data Interpretation
Experimental Workflow
Caption: Workflow for PGDN synthesis and FTIR characterization.
Interpretation of FTIR Spectra
Caption: Logic for confirming PGDN synthesis via FTIR.
Conclusion
FTIR spectroscopy is a powerful and straightforward method for the qualitative characterization of synthesized PGDN. The distinct spectral changes, namely the disappearance of the O-H band and the appearance of the NO₂ bands, provide conclusive evidence of a successful nitration reaction. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound (PGDN) as an Explosive Taggant | Semantic Scholar [semanticscholar.org]
- 4. fortussafety.nz [fortussafety.nz]
- 5. worksafebc.com [worksafebc.com]
- 6. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]
- 7. scielo.br [scielo.br]
- 8. mse.washington.edu [mse.washington.edu]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
Application Notes and Protocols: Poly(glycidyl nitrate) as an Energetic Plasticizer
Audience: Researchers, scientists, and professionals in the field of energetic materials.
Introduction
Energetic plasticizers are crucial components in modern explosive and propellant formulations. They are incorporated into polymer-bonded explosives (PBXs) and solid propellants to improve processability, enhance mechanical properties at low temperatures, and increase the overall energy content of the formulation. Poly(glycidyl nitrate), commonly known as PGN or poly(GLYN), is a high-energy nitrato polymer. While high molecular weight PGN serves as an energetic binder, its low molecular weight oligomers are effective energetic plasticizers.[1]
These application notes provide a comprehensive overview of the use of low molecular weight PGN as a plasticizer. This document details its synthesis, its effects on formulation properties, and standard protocols for formulation, curing, and characterization.
Note on Terminology: The user prompt specified "PGDN," which typically refers to Propylene Glycol Dinitrate. However, the broader scientific literature on energetic polymer plasticizers extensively covers low molecular weight Poly(glycidyl nitrate) , abbreviated as PGN or poly(GLYN), for this application. This document will focus on PGN, as it aligns with the context of polymeric plasticizers in advanced energetic formulations.
Application Notes
Low molecular weight PGN is a viscous liquid containing a high density of energetic nitrate (B79036) ester (-ONO₂) groups. Its primary advantages as an energetic plasticizer include:
-
High Energy Content: The nitrate groups contribute significantly to the overall energy and oxygen balance of the formulation, leading to improved performance metrics such as specific impulse (Isp) and velocity of detonation (VOD).[1]
-
Effective Plasticization: PGN oligomers effectively reduce the glass transition temperature (T_g) of common energetic binders like high molecular weight PGN, Glycidyl (B131873) Azide Polymer (GAP), and poly(NIMMO). This enhances the mechanical properties of the cured formulation, particularly its flexibility and strain capability at low temperatures.
-
Improved Processability: The addition of liquid PGN oligomer reduces the viscosity of the uncured binder-filler slurry. This is critical for casting large propellant grains or pressing high-solids PBX charges, ensuring a homogenous, void-free final product.[2]
-
Good Compatibility: PGN is generally compatible with other energetic materials, including binders like GAP and HTPB, and crystalline explosives such as HMX and RDX.[3]
Incorporating low molecular weight PGN as a plasticizer has the following key effects on the final energetic formulation:
-
Thermal Properties: The glass transition temperature (T_g) of the binder matrix is significantly lowered. The T_g of pure PGN polymer is approximately -32 °C to -35 °C; using PGN oligomers as plasticizers in such a matrix further improves low-temperature flexibility.[4] The decomposition temperature of PGN is around 209 °C.[2]
-
Mechanical Properties: Plasticization generally leads to a lower modulus and tensile strength but increases the elongation at break (strain capability). This creates a more flexible and less brittle material, which is crucial for munitions that must withstand mechanical shock and temperature cycling.[5][6]
-
Performance: Due to its high energy and positive contribution to the oxygen balance, PGN can enhance the specific impulse of propellants and the detonation velocity of explosives. PGN-based binders have been reported to provide an 18% improvement in the velocity of detonation in PBX formulations at 70% solid loadings.
-
Sensitivity: While adding an energetic material, PGN-plasticized binders effectively coat explosive crystals (like HMX or RDX), reducing the formulation's sensitivity to accidental initiation from impact and friction compared to the pure crystalline explosive.
Quantitative Data Summary
The following tables summarize typical properties of PGN and its formulations. Data is compiled from various sources and may vary based on the specific formulation (e.g., binder type, solid loading, curative).
Table 1: Thermal Properties of PGN and Representative Formulations
| Property | PGN (Plasticizer/Oligomer) | PGN-Plasticized PU Binder (Representative) |
| Glass Transition Temp. (T_g) | Not typically measured¹ | -40 °C to -60 °C[4] |
| Decomposition Temp. (T_d) | ~209 °C (Onset)[2] | 200 - 220 °C (Onset) |
¹The T_g of the oligomer itself is less relevant than its effect on the final cured binder. The T_g of high molecular weight PGN polymer is ~ -32 °C.[4]
Table 2: Mechanical Properties of Representative Energetic Binders
| Property | Typical Polyurethane (PU) Binder | PGN-Plasticized PU Binder (Expected Trend) |
| Tensile Strength (σ_m) | 5 - 15 MPa[6] | Lower (e.g., 2 - 8 MPa) |
| Elongation at Break (ε_b) | 300 - 700%[6] | Higher (e.g., 400 - 800%) |
| Young's Modulus (E) | Varies | Lower |
Table 3: Performance and Sensitivity of PGN-Based Formulations (Representative Data)
| Property | Value | Context / Notes |
| Velocity of Detonation (VOD) | ~8480 m/s | For a PBX with 86% HMX and a GAP-based binder (similar energetic polyether system).[7] |
| Specific Impulse (I_sp) | 220 - 265 s | Typical range for modern composite propellants. PGN contributes to higher performance.[8][9] |
| Impact Sensitivity (BAM) | >10 J | Significantly less sensitive than pure RDX (~7.5 J) or PETN (~3.5 J).[4][10] |
| Friction Sensitivity (BAM) | >120 N | Significantly less sensitive than pure RDX (~120 N) or PETN (~60 N).[4][11] |
Experimental Protocols & Workflows
The overall workflow for developing and characterizing a PGN-plasticized energetic formulation is visualized below.
This protocol describes the cationic ring-opening polymerization of glycidyl nitrate (GN) to produce hydroxyl-terminated low molecular weight PGN, suitable for use as a plasticizer.[2]
Materials:
-
Glycidyl Nitrate (GN), freshly distilled
-
1,4-Butanediol (B3395766) (initiator)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Distilled water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Set up a dry, nitrogen-purged, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, placed in an ice-water bath.
-
Add anhydrous DCM and a calculated amount of 1,4-butanediol (initiator) to the flask. The molar ratio of monomer to initiator will determine the target molecular weight. For a target M_n of ~500-1000 g/mol , a ratio of approximately 6-10 moles of GN per mole of diol is typical.
-
Slowly add the BF₃·OEt₂ catalyst to the flask while stirring. Maintain the temperature at 0-5 °C.
-
Add the GN monomer dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 48 hours.
-
Quench the reaction by adding a small amount of distilled water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous, pale-yellow liquid is the low molecular weight PGN plasticizer. Characterize by GPC for molecular weight and FTIR for structure confirmation.
This protocol provides a general method for preparing a cast-cured PBX using a polyurethane binder system. CAUTION: This work must be performed in a specialized facility equipped for handling energetic materials.
Materials:
-
Hydroxyl-terminated Polybutadiene (HTPB) or GAP (binder)
-
Low molecular weight PGN (plasticizer)
-
HMX or RDX, sieved to desired particle size (filler)
-
Isophorone diisocyanate (IPDI) or other suitable isocyanate (curative)
-
Bonding agent (e.g., TEPAN), antioxidant, as required
-
Planetary vacuum mixer
Procedure:
-
Ensure all equipment is clean, dry, and grounded. Pre-heat the mixer bowl to the specified mixing temperature (typically 50-60 °C).
-
Add the liquid components (HTPB/GAP binder, PGN plasticizer, bonding agent) to the mixer bowl.
-
Start the mixer at low speed and begin pulling a vacuum. Mix for 15-30 minutes to degas the liquids.
-
Stop the mixer, break the vacuum, and add the solid filler (HMX/RDX) in increments.
-
Resume mixing under full vacuum (<5 mm Hg). Continue mixing until the slurry is homogenous and a minimum viscosity is reached (typically 60-90 minutes). Scrape down the bowl and blades periodically if necessary.
-
Reduce the mixer temperature (e.g., to 40 °C) and add the pre-weighed isocyanate curative.
-
Continue mixing under vacuum for a final 15-20 minutes to ensure complete dispersion of the curative.
-
Stop the mixer. The slurry is now ready for casting.
This protocol describes the thermal curing process to cross-link the polyurethane network.
Procedure:
-
Pour the uncured slurry from Protocol 2 into a prepared mold (treated with a mold-release agent). For mechanical test specimens, a "dog-bone" shaped mold is used.
-
Place the filled mold in a vacuum chamber to remove any air bubbles introduced during casting.
-
Transfer the mold to a temperature-controlled oven.
-
Cure at a constant temperature, typically between 50 °C and 70 °C. The cure time depends on the curative and catalyst system used. For an IPDI-cured system, this can range from 7 to 14 days.[12][13]
-
Monitor the cure progress by measuring the Shore A hardness of a sample coupon periodically until it reaches a stable plateau.
-
Once cured, allow the formulation to cool slowly to room temperature before demolding.
This protocol outlines the determination of glass transition and decomposition temperatures.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Carefully prepare a small sample (1-2 mg) of the cured material from Protocol 3. Place the sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis (for T_g):
-
Place the sample pan and a reference pan in the DSC cell.
-
Cool the sample to approximately -100 °C at a controlled rate (e.g., 10 °C/min).
-
Hold isothermally for 5 minutes to stabilize.
-
Heat the sample from -100 °C to a temperature above the expected T_g (e.g., 30 °C) at a rate of 10 °C/min.
-
The glass transition is observed as a step-change in the heat flow curve.
-
-
TGA/DSC Analysis (for T_d):
-
Place a new sample pan in the TGA or DSC instrument.
-
Heat the sample from room temperature to ~350 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The onset of mass loss in TGA or the onset of the major exothermic peak in DSC indicates the decomposition temperature.[14]
-
This protocol describes uniaxial tensile testing to determine mechanical properties.[15]
Apparatus:
-
Universal Testing Machine (e.g., Instron) with a suitable load cell.
Procedure:
-
Use the "dog-bone" shaped specimens from Protocol 3. Measure the width and thickness of the gauge section of each specimen.
-
Clamp the specimen into the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[13]
-
Record the load (force) and extension (displacement) data throughout the test.
-
Calculate the following:
-
Tensile Strength (σ_m): The maximum stress (force per unit area) the material can withstand.
-
Elongation at Break (ε_b): The percentage increase in length at the point of fracture.
-
Young's Modulus (E): The slope of the initial, linear portion of the stress-strain curve.
-
This protocol describes standard BAM (Bundesanstalt für Materialforschung und -prüfung) procedures for assessing sensitivity.
A. BAM Friction Test:
-
Place a small, measured amount of the energetic material (~10 mm³) onto the specified porcelain plate.
-
Position the plate in the apparatus and lower the porcelain peg onto the sample.
-
Apply a specific load to the peg using the weighted lever arm. Start with a low load and proceed with an up-and-down method.
-
Activate the motor, which moves the plate back and forth once under the peg.
-
Observe for any reaction (e.g., spark, flame, sound, smoke). A reaction is a "go."
-
The result is typically reported as the load at which there is a 50% probability of initiation (F₅₀).
B. BAM Impact (Fallhammer) Test:
-
Place a small, measured amount of the material in the test device between two steel cylinders.
-
Position the device on the anvil of the fallhammer apparatus.
-
Drop a specified weight (e.g., 1 kg, 5 kg) from a known height onto the sample.[4]
-
Observe for any reaction.
-
Using an up-and-down statistical method, determine the drop height at which there is a 50% probability of initiation.
-
The result is reported as the impact energy in Joules (J).
Logical Relationships
The influence of PGN plasticizer on key formulation properties can be summarized in the following diagram.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. vti.mod.gov.rs [vti.mod.gov.rs]
- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Strona domeny infona.pl [infona.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moldedgroup.com [moldedgroup.com]
- 15. osti.gov [osti.gov]
Application Notes and Protocols for Propylene Glycol Dinitrate (PGDN) in Otto Fuel II Propellant
For Researchers, Scientists, and Chemical Engineers
Introduction
Otto Fuel II is a liquid monopropellant used extensively in marine torpedoes and other underwater weapon systems.[1] Its primary energetic component is Propylene Glycol Dinitrate (PGDN), which constitutes approximately 76% of the mixture by weight.[1] This document provides detailed application notes and experimental protocols for the analysis and characterization of PGDN within the Otto Fuel II mixture, targeting professionals in chemical research and engineering.
Otto Fuel II is a stable, reddish-orange, oily liquid that is denser than water.[2][3][4] A key characteristic of this monopropellant is that it does not require an external oxidant for combustion, as the PGDN molecule contains both the fuel and oxidizer components.[1][5] The other main components of Otto Fuel II are dibutyl sebacate (B1225510) (approximately 22.5-23%), which acts as a desensitizer to reduce shock sensitivity, and 2-nitrodiphenylamine (B16788) (approximately 1.5-2%), which serves as a stabilizer to prevent decomposition during storage.[1][5]
Data Presentation
Table 1: Composition and Physical Properties of Otto Fuel II and its Components
| Property | Otto Fuel II | This compound (PGDN) | Dibutyl Sebacate | 2-Nitrodiphenylamine |
| Composition (% by weight) | ~76% PGDN, ~22.5% Dibutyl Sebacate, ~1.5% 2-Nitrodiphenylamine[1] | - | - | - |
| Appearance | Reddish-orange, oily liquid[3][4] | Colorless liquid[4] | Clear liquid[4] | Orange solid[4] |
| Density (at 25°C) | 1.232 g/mL[3] | 1.232 g/mL | 0.936 g/mL | 1.366 g/mL |
| Boiling Point | Decomposes at 121°C[3] | Decomposes at 121°C | 344-345°C | 223°C (at 20 mmHg) |
| Melting Point | -27.7°C[3] | -27.7°C | -10°C | 75-76°C |
| Vapor Pressure (at 25°C) | 0.0877 mm Hg | 0.09844 mm Hg | 3 mm Hg (at 180°C) | 0.00001 mm Hg |
| Flash Point | 130°C[3] | - | 178°C | - |
| Autoignition Temperature | 121°C[3] | - | - | - |
Table 2: Performance Characteristics of Otto Fuel II
| Parameter | Value |
| Specific Impulse (Isp) | ~200 s[2] |
| Energy Density | Significantly surpasses that of electric batteries used in other torpedoes[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of PGDN in Otto Fuel II using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative determination of PGDN in Otto Fuel II samples.
1. Objective: To determine the concentration of PGDN in an Otto Fuel II sample.
2. Materials and Reagents:
-
Otto Fuel II sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
PGDN standard
-
Volumetric flasks
-
Syringes and syringe filters (0.45 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
4. Procedure: 4.1. Standard Preparation:
- Prepare a stock solution of PGDN in methanol.
- Create a series of calibration standards by diluting the stock solution with the mobile phase. 4.2. Sample Preparation:
- Accurately weigh a small amount of the Otto Fuel II sample and dissolve it in a known volume of methanol.
- Filter the sample solution through a 0.45 µm syringe filter before injection. 4.3. HPLC Conditions:
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- UV Detection Wavelength: 210 nm. 4.4. Analysis:
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared Otto Fuel II sample.
- Identify and quantify the PGDN peak based on its retention time and the calibration curve.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the PGDN standard against its concentration.
-
Determine the concentration of PGDN in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Thermal Decomposition Analysis of PGDN using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to study the thermal decomposition of PGDN.
1. Objective: To determine the decomposition temperature and enthalpy of PGDN.
2. Materials:
-
PGDN sample (can be extracted from Otto Fuel II or synthesized)
-
Aluminum DSC pans and lids
3. Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Inert gas supply (e.g., nitrogen)
4. Procedure: 4.1. Sample Preparation:
- Accurately weigh 1-3 mg of the PGDN sample into an aluminum DSC pan.
- Hermetically seal the pan. 4.2. DSC Program:
- Temperature Range: 30°C to 300°C.
- Heating Rate: 10°C/min.[6]
- Atmosphere: Nitrogen, with a purge rate of 50 mL/min. 4.3. Analysis:
- Place the sealed sample pan and an empty reference pan in the DSC cell.
- Run the DSC program.
5. Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition peak of PGDN.[7][8]
Mandatory Visualization
Caption: PGDN Thermal Decomposition Pathway.
Caption: HPLC Analysis Workflow for PGDN.
Caption: DSC Analysis Workflow for PGDN.
Safety and Handling
Otto Fuel II and its primary component, PGDN, are toxic and require careful handling.[9]
-
Exposure Routes: Inhalation of vapors, skin contact, and ingestion.[10]
-
Health Effects: Exposure can lead to headaches, dizziness, nausea, and a drop in blood pressure.[2][4]
-
Personal Protective Equipment (PPE): When handling Otto Fuel II, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. In case of potential splashing, a face shield and apron are recommended.[9]
-
Handling Precautions: Work in a well-ventilated area. Avoid contact with heat, sparks, and open flames.[9]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[9]
-
Disposal: Dispose of Otto Fuel II and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and adherence to established laboratory safety protocols. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. Otto fuel II - Wikipedia [en.wikipedia.org]
- 2. design alternative - Why is the Otto II monopropellant fuel not used in spaceflight applications? - Space Exploration Stack Exchange [space.stackexchange.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Otto Fuel II and Its Components - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes: Studying the In Vivo Metabolism of Propylene Glycol Dinitrate (PGDN)
Introduction
Propylene (B89431) glycol dinitrate (PGDN) is an organic nitrate (B79036) ester primarily used as a propellant in military applications, most notably as the main component (about 76%) of Otto Fuel II.[1][2][3] Its toxicological profile is of significant interest due to potential human exposure in manufacturing and military settings.[1] PGDN is a systemic toxicant affecting the cardiovascular and central nervous systems, with vasodilation being a principal mechanism of action, often leading to "nitrate headaches."[2][3][4] Understanding its metabolic fate is crucial for assessing its toxicokinetics, mechanism of action, and developing safety guidelines. PGDN is rapidly and completely metabolized in vivo, with metabolites being the primary drivers of its physiological effects.[1][5]
Metabolic Profile Overview
The in vivo metabolism of PGDN occurs rapidly, primarily within erythrocytes (red blood cells) and the liver.[2][4] The biotransformation involves the sequential removal of nitrate groups. The primary metabolic pathway begins with the reduction of one nitrate group to form propylene glycol mononitrates (PGMN), with propylene glycol 2-mononitrate (2-PGMN) being the predominant isomer over the 1-mononitrate (1-PGMN).[1][4][6] This initial step also produces inorganic nitrite. The mononitrates are further metabolized, ultimately yielding inorganic nitrate, which is the major metabolite excreted in the urine.[1][6][7] Excretion of metabolites is generally complete within 24 hours of exposure.[1][6]
Key Experimental Protocols
Protocol 1: In Vivo PGDN Administration and Sample Collection in a Rodent Model
This protocol is based on established methodologies for studying PGDN metabolism in rats.[1][2][6]
1. Animal Model:
-
Species: Male Fischer-344 or Sprague-Dawley derived rats (Weight: 200-250g).[8][9]
-
Acclimation: Acclimate animals for at least one week prior to the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
Grouping: Randomly assign animals to a control group (vehicle only) and a PGDN treatment group.
2. Dosing and Administration:
-
Dose Preparation: Prepare a dosing solution of PGDN in a suitable vehicle (e.g., polyethylene (B3416737) glycol or ethanol). A common dose used in studies is 65 mg/kg.[1][6]
-
Administration Route:
-
Subcutaneous (SC) Injection: Administer the prepared dose via subcutaneous injection into the dorsal region. This route has been shown to result in peak blood PGDN levels within 30 minutes.[1][6]
-
Intravenous (IV) Injection: For pharmacokinetic studies, administer via a tail vein. Doses can range from 0.3 to 30 mg/kg.[4][8]
-
Inhalation Exposure: For studies mimicking occupational exposure, place animals in a dynamic exposure chamber with PGDN vapors at controlled concentrations (e.g., 0.2 ppm to 36 ppm).[1]
-
3. Biological Sample Collection:
-
Blood Sampling:
-
Collect serial blood samples (approx. 0.25 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][4]
-
Use heparinized tubes to prevent coagulation.
-
Immediately centrifuge the blood to separate plasma and erythrocytes. Store samples at -80°C until analysis.
-
-
Urine Collection:
Protocol 2: Analysis of PGDN and its Metabolites in Biological Samples
This protocol outlines the quantification of PGDN and its primary metabolites using gas chromatography.
1. Sample Preparation and Extraction:
-
Plasma/Blood:
-
To a 1 mL plasma or whole blood sample, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) or methyl ethyl ketone.[10][11]
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent suitable for GC analysis.
-
-
Urine (for Inorganic Nitrate):
-
Urine samples may require dilution with deionized water.
-
Analysis for inorganic nitrate can be performed using colorimetric assays or ion chromatography.
-
2. Instrumental Analysis:
-
Method: Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive method for detecting PGDN and its mononitrate metabolites.[12] GC-Mass Spectrometry (GC-MS) can also be used for definitive identification.[12]
-
GC Column: Use a capillary column suitable for separating the analytes (e.g., HP-5 or equivalent).[11]
-
Operating Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 220°C at 10°C/min.
-
Carrier Gas: Nitrogen or Helium.
-
-
Quantification:
-
Generate a standard curve using known concentrations of PGDN, 1-PGMN, and 2-PGMN.
-
Calculate the concentration of each analyte in the biological samples by comparing their peak areas to the standard curve.
-
Data Presentation
Quantitative data from in vivo PGDN metabolism studies are summarized below.
Table 1: Pharmacokinetic Parameters of PGDN in Rats Following Intravenous Administration [4]
| Dose (mg/kg) | Maximum Blood Concentration (µg/mL) | Elimination Half-Life (hours) |
| 0.3 | 0.71 ± 0.057 | 8.8 ± 1.5 |
| 3 | 8.41 ± 2.0 | 13.1 ± 1.3 |
| 30 | 64.84 ± 12.1 | 17.4 ± 4.5 |
Table 2: In Vivo Metabolite Profile of PGDN in Rats Following Subcutaneous Administration (65 mg/kg) [1][6][7]
| Analyte | Biological Matrix | Peak Concentration Time | Key Findings |
| PGDN | Blood | ~30 minutes | Declines to undetectable levels by 8-12 hours. |
| Propylene Glycol 2-Mononitrate | Blood | 2-4 hours | Primary mononitrate metabolite detected in blood. |
| Propylene Glycol 1-Mononitrate | Blood | 2-4 hours | Detected at lower concentrations than the 2-isomer. |
| Inorganic Nitrite | Blood | ~2 hours | Present in small concentrations. |
| Inorganic Nitrate | Blood | ~4 hours | Accumulates in the blood before excretion. |
| Inorganic Nitrate | Urine | 24-hour collection | Major excretory metabolite, accounting for ~56% of the administered dose. |
Mandatory Visualizations
Metabolic Pathway of PGDN
Caption: Proposed metabolic pathway of this compound (PGDN) in vivo.
Experimental Workflow
Caption: General experimental workflow for in vivo PGDN metabolism studies.
References
- 1. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (PGDN) for Research [benchchem.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. A review of this compound toxicology and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.publisso.de [books.publisso.de]
- 8. Effect of propylene glycol 1,2-dinitrate on cerebral blood flow in rats: a potential biomarker for vascular headache? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for In Vitro Toxicity Studies of Propylene Glycol Dinitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro toxicological profile of Propylene (B89431) Glycol Dinitrate (PGDN), a primary component of Otto Fuel II. The following sections detail the known cytotoxic, genotoxic, and metabolic effects of PGDN, along with detailed protocols for key in vitro assays to assess its toxicity.
Introduction
Propylene glycol dinitrate (PGDN) is an organic nitrate (B79036) with potent vasodilatory properties, structurally similar to nitroglycerin.[1] Its primary use is as a propellant.[1] Understanding the in vitro toxicity of PGDN is crucial for risk assessment and the development of safety guidelines. The primary mechanisms of PGDN toxicity are related to its vasodilating capacity, leading to cardiovascular effects, and its ability to induce methemoglobinemia.[1][2]
Summary of In Vitro Toxicological Data
| Parameter | Species/Test System | Value | Reference |
| Genotoxicity | |||
| Mouse Lymphoma Assay (L5178Y cells) | Mouse Lymphoma Cells | Positive at cytotoxic concentrations | [Agency for Toxic Substances and Disease Registry (ATSDR), 1995] |
| Metabolism | |||
| In vitro metabolism | Rat Blood | 50% metabolized in 1 hour | [Clark and Litchfield, 1969] |
| Primary Metabolites | Rat Blood | Propylene glycol 2-mononinitrate, inorganic nitrate | [Clark and Litchfield, 1969] |
| In Vivo Acute Toxicity (for context) | |||
| LD50 (Oral) | Rat | 860 mg/kg | [Jones et al., 1972] |
| LD50 (Oral) | Rat | 250 - 480 mg/kg | [Clark and Litchfield, 1969; Andersen and Mehl, 1973 as cited in OSHA, 1989] |
| LD50 (Subcutaneous) | Rat | 530 mg/kg | [Andersen and Mehl, 1973 as cited in OSHA, 1989] |
| LD50 (Subcutaneous) | Mouse | >1200 mg/kg | [Clark and Litchfield, 1969 as cited in OSHA, 1989] |
| LD50 (Subcutaneous) | Cat | 200 - 300 mg/kg | [Clark and Litchfield, 1969 as cited in OSHA, 1989] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the toxicity of PGDN. These protocols are based on established methodologies and can be adapted for the specific research needs.
In Vitro Metabolism of PGDN in Whole Blood
This protocol is designed to determine the rate of metabolism and identify the primary metabolites of PGDN in a whole blood matrix.
Materials:
-
Freshly collected, heparinized whole blood (e.g., from rat or human)
-
This compound (PGDN)
-
Propylene glycol 2-mononitrate (PGMN-2) and propylene glycol 1-mononitrate (PGMN-1) standards
-
Inorganic nitrate and nitrite (B80452) standards
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
-
Centrifuge
Procedure:
-
Pre-warm the whole blood to 37°C.
-
Prepare a stock solution of PGDN in a suitable solvent (e.g., ethanol (B145695) or DMSO) and spike it into the pre-warmed blood to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubate the blood sample at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), collect aliquots of the blood.
-
Immediately stop the metabolic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of PGDN and its metabolites (PGMN-1, PGMN-2, inorganic nitrate, and nitrite) using a validated GC-MS or HPLC method.
-
Quantify the concentrations of the parent compound and metabolites by comparing them to standard curves.
-
Calculate the rate of metabolism (e.g., half-life) of PGDN.
Mouse Lymphoma Assay (L5178Y TK+/-) for Genotoxicity
This assay assesses the potential of PGDN to induce gene mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. A positive result indicates mutagenic potential.
Materials:
-
L5178Y TK+/- mouse lymphoma cells
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
PGDN
-
Trifluorothymidine (TFT)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain L5178Y TK+/- cells in suspension culture, ensuring they are in the logarithmic growth phase.
-
Toxicity Range-Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of PGDN. This is typically done by exposing cells to a wide range of PGDN concentrations for 4 hours and assessing cell viability 24 hours later (e.g., using trypan blue exclusion). The highest concentration for the mutation assay should result in approximately 10-20% cell survival.
-
Mutation Assay:
-
Expose triplicate cultures of L5178Y cells to a range of PGDN concentrations (and appropriate vehicle and positive controls) for 4 hours, both with and without a metabolic activation system (S9 fraction).
-
After the 4-hour exposure, wash the cells to remove the test compound.
-
Culture the cells for a 2-day expression period to allow for the fixation of any genetic damage.
-
-
Mutant Selection:
-
Plate the cells in 96-well plates in both selective (containing TFT) and non-selective media.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Data Analysis:
-
Count the number of colonies in both the selective and non-selective plates.
-
Calculate the mutant frequency for each concentration.
-
A significant, dose-dependent increase in mutant frequency compared to the vehicle control indicates a positive result.
-
In Vitro Vasodilation Assay
This protocol assesses the vasodilatory effect of PGDN on isolated blood vessel rings, a key functional indicator of its primary pharmacological action.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Phenylephrine or other vasoconstrictor
-
PGDN
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate arterial rings and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
PGDN Exposure: Once a stable contraction is achieved, add cumulative concentrations of PGDN to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value for PGDN-induced relaxation.
In Vitro Methemoglobin Formation Assay
This assay quantifies the ability of PGDN to induce the oxidation of hemoglobin to methemoglobin in red blood cells.
Materials:
-
Freshly collected, heparinized whole blood or isolated red blood cells
-
PGDN
-
PBS, pH 7.4
-
Co-oximeter or spectrophotometer
-
Incubator or water bath at 37°C
Procedure:
-
Incubate whole blood or a suspension of red blood cells with various concentrations of PGDN at 37°C.
-
At specific time points, take aliquots of the blood sample.
-
Lyse the red blood cells to release hemoglobin.
-
Measure the percentage of methemoglobin using a co-oximeter or by spectrophotometric analysis at specific wavelengths.
-
A dose- and time-dependent increase in methemoglobin levels indicates a positive result.
Signaling Pathways
The primary pharmacological and toxicological effects of PGDN are mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation.
Nitric Oxide (NO) Signaling Pathway:
PGDN, like other organic nitrates, is metabolized to release nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.
Conclusion
The in vitro toxicity profile of PGDN is characterized by its genotoxic potential at high concentrations and its primary pharmacological effect of vasodilation mediated by the nitric oxide signaling pathway. The provided protocols offer a framework for researchers to further investigate the toxicological properties of PGDN in a controlled laboratory setting. These studies are essential for a comprehensive understanding of its potential risks and for the establishment of evidence-based safety standards.
References
Application Notes and Protocols for the Determination of 1,2-Propanediol Dinitrate (PGDN) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol dinitrate (PGDN), a primary component of Otto Fuel II, is an environmental contaminant of concern due to its potential release from naval operations and manufacturing facilities. Accurate and reliable determination of PGDN in environmental matrices such as soil and water is crucial for environmental monitoring, risk assessment, and the development of remediation strategies. These application notes provide detailed protocols for the extraction and quantification of PGDN in environmental samples using established analytical techniques.
Environmental Fate and Transport of PGDN
Understanding the environmental behavior of PGDN is essential for effective sample collection and analysis. PGDN is a colorless liquid with a disagreeable odor and is denser than water.[1] It exhibits high mobility in soil, suggesting a potential for groundwater contamination.[2] While hydrolysis is not a major degradation pathway, PGDN can undergo biodegradation, although some studies suggest this process may be slow.[2] Photolysis, or degradation by light, is another potential environmental fate for PGDN. The following diagram illustrates the key pathways for PGDN in the environment.
Environmental pathways of PGDN.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of PGDN and other relevant nitroaromatic compounds in environmental samples. This data is essential for method validation and quality control.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Analyte | Matrix | Analytical Method | MDL | LOQ |
| Nitroaromatics (general) | Water | SPME-IR | 50 - 400 µg/L | - |
| Ethylene Glycol Dinitrate (EGDN) | Water | MEPS-GC-µECD | 0.45 pg/µL | 1.34 pg/µL |
| 1,2-Propanediol | Water | GC-FID | 10 ppb | 30 ppb |
| Nitro-organic explosives | Soil | SPE-GC-ECD | < 0.02 mg/g | - |
Table 2: Recovery Rates for Sample Preparation Methods
| Analyte(s) | Matrix | Extraction Method | Recovery (%) |
| Nitro-organic explosives | Potting Soil | SPE (NEXUS cartridge) | ~48% (average) |
| Dicamba | Water | SPE (NH2 cartridge) | 90-99% |
| Dicamba | Soil | SPE (NH2 cartridge) | 83 ± 6% |
| Picloram | Water | SPE (C18 cartridge) | 85-96% |
| Picloram | Soil | SPE (C18 cartridge) | 88 ± 6% |
| 37 Pesticides | Soil | Liquid-Solid Extraction | 70.5–110.4% |
Experimental Protocols
Detailed methodologies for the analysis of PGDN in water and soil samples are provided below. These protocols are based on widely accepted methods for nitroaromatic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).
Protocol 1: Determination of PGDN in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the determination of low concentrations of PGDN in water samples.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Preserve samples by acidifying to a pH of 2 with sodium bisulfate to inhibit microbial activity.[2]
-
Store samples at 4°C and extract within 7 days of collection.
2. Solid-Phase Extraction (SPE):
-
Materials:
-
SPE cartridges (e.g., resin-based, suitable for nitroaromatics).
-
Vacuum manifold.
-
Collection vials.
-
Methanol (HPLC grade).
-
Acetonitrile (B52724) (HPLC grade).
-
Reagent water.
-
-
Procedure:
-
Condition the SPE cartridge by passing 6 mL of acetonitrile, followed by 6 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
After the entire sample has passed through, dry the cartridge by applying a vacuum for 15-20 minutes.
-
Elute the retained PGDN from the cartridge with two 1 mL aliquots of acetonitrile into a collection vial.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-400 or selected ion monitoring (SIM) for target ions of PGDN.
-
Quantification: Prepare a calibration curve using PGDN standards of known concentrations.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Propylene Glycol Dinitrate (PGDN)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude propylene (B89431) glycol dinitrate (PGDN).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude PGDN?
A1: Common impurities in crude PGDN synthesized via nitration of propylene glycol with a mixture of nitric and sulfuric acids can include:
-
Residual Acids: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) from the nitrating mixture.
-
Water: Introduced during the work-up and washing steps.
-
Unreacted Propylene Glycol: The starting material for the synthesis.
-
Mononitrated Byproducts: Propylene glycol 1-mononitrate (PGMN-1) and propylene glycol 2-mononitrate (PGMN-2) can form as byproducts of the reaction.[1]
-
Oxidation Products: Various oxidation byproducts may be formed due to the strong oxidizing nature of the nitrating mixture.
-
Decomposition Products: PGDN is thermally sensitive and can decompose if the reaction temperature is not carefully controlled, leading to the formation of nitrogen oxides (NOx) and other degradation products.[2][3]
Q2: Why is it crucial to remove acidic impurities from PGDN?
A2: Residual acids, particularly sulfuric acid, can catalyze the decomposition of PGDN, which is an unstable energetic material.[4] This can lead to a decrease in yield and purity, and more importantly, pose a significant safety hazard due to the potential for uncontrolled exothermic decomposition. Complete neutralization is essential for the stability and safe handling of the final product.
Q3: What analytical techniques are recommended for assessing the purity of PGDN?
A3: The most common and effective methods for determining the purity of PGDN are Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[2][5]
-
GC/MS is used to separate PGDN from impurities and provide a quantitative assessment of its purity. The mass spectrum helps in confirming the identity of PGDN and identifying any byproducts.[2][5]
-
FTIR provides qualitative information about the functional groups present in the sample. The presence of characteristic nitrate (B79036) ester peaks and the absence of hydroxyl (-OH) peaks from the starting material (propylene glycol) indicate a successful nitration.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of PGDN | Incomplete nitration reaction. | Ensure the nitrating mixture is of the correct composition and concentration. Maintain the recommended low temperature during the addition of propylene glycol. |
| Loss of product during washing steps. | PGDN has slight solubility in water.[4][6] Minimize the volume of wash water used. Use cold water for washing to reduce solubility. | |
| Decomposition of PGDN. | Strictly control the reaction temperature, keeping it low to prevent decomposition. Avoid exposure of the crude product to strong acids for extended periods. | |
| Product is Acidic after Washing (Fails pH Test) | Insufficient washing with neutralizing solution. | Increase the number of washes with the sodium carbonate or sodium bicarbonate solution. Ensure vigorous mixing during washing to promote contact between the organic and aqueous layers. |
| Inadequate concentration of the neutralizing solution. | Prepare a fresh solution of 5% sodium carbonate or sodium bicarbonate. | |
| Presence of Water in the Final Product | Inadequate drying. | After the final water wash, use a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Ensure sufficient contact time with the drying agent. |
| Formation of an emulsion during washing. | To break emulsions, add a small amount of a saturated brine solution during the washing step. Allow the mixture to stand for a longer period to allow for phase separation. | |
| Discoloration of the Product (Yellow or Brown Tint) | Presence of nitrogen oxides or other oxidation byproducts. | Ensure efficient removal of acidic byproducts by thorough washing. Consider passing the dried PGDN through a short column of silica (B1680970) gel or activated carbon, though this should be done with extreme caution due to the sensitive nature of PGDN. |
| Unexpected Peaks in GC/MS Analysis | Presence of mononitrated byproducts or unreacted starting material. | Optimize the reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents) to favor the formation of the dinitrate. |
| Contamination from solvents or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use. | |
| Broad -OH Peak in FTIR Spectrum | Presence of unreacted propylene glycol or water. | Re-wash and re-dry the product. If a significant amount of starting material is present, consider re-subjecting the product to the nitration conditions, though this is generally not recommended due to safety concerns. A fresh synthesis with optimized conditions is preferable. |
Experimental Protocols
Protocol 1: Purification of Crude Propylene Glycol Dinitrate
This protocol outlines the washing and drying procedure for crude PGDN obtained from the nitration of propylene glycol.
Materials:
-
Crude PGDN
-
Distilled water (cold)
-
5% Sodium Carbonate (Na₂CO₃) solution (w/v)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Initial Water Wash: Carefully transfer the crude PGDN to a separatory funnel. Add an equal volume of cold distilled water, stopper the funnel, and gently invert it several times to mix. Caution: Do not shake vigorously to avoid emulsion formation. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization Wash: Add an equal volume of 5% sodium carbonate solution to the separatory funnel. Mix gently as described in step 1. Vent the funnel frequently to release any pressure buildup from CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Repeat this wash until the aqueous layer is no longer acidic.
-
Final Water Washes: Wash the PGDN with two successive portions of cold distilled water to remove any residual sodium carbonate.
-
Brine Wash (Optional): If an emulsion has formed, wash the PGDN with a saturated brine solution to help break the emulsion and aid in the removal of water.
-
Drying: Transfer the washed PGDN to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (approximately 1/10th of the PGDN volume). Swirl the flask gently and let it stand for at least 30 minutes. The drying agent should move freely in the liquid, indicating that the product is dry.
-
Isolation: Carefully decant or filter the dry PGDN from the drying agent into a clean, dry storage container.
Protocol 2: Purity Assessment by GC/MS
Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 series or equivalent[2] |
| Mass Spectrometer | Agilent 5973 network or equivalent[2] |
| Column | DB-5, 30 m x 0.32 mm, 0.25 µm film thickness[2] |
| Carrier Gas | Helium at 1 mL/min[2] |
| Injection Mode | Splitless[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 180 °C[2] |
| Oven Program | Initial temp 35 °C for 3 min, ramp at 20 °C/min to 250 °C, hold for 5 min[2] |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 30-300 amu |
Sample Preparation:
-
Dissolve 0.5 µL of the purified PGDN in 2 mL of dichloromethane.[2]
-
Inject 1 µL of this solution into the GC/MS system.[2]
Data Analysis:
-
Identify the PGDN peak based on its retention time (approximately 5.13 min under the specified conditions) and mass spectrum (major fragments at m/z 30, 46, 76).[2]
-
Calculate the purity by determining the relative peak area of PGDN compared to the total area of all peaks in the chromatogram (excluding the solvent peak).
Visualizations
Caption: Purification workflow for crude PGDN.
Caption: Troubleshooting common PGDN purification issues.
References
Technical Support Center: Propylene Glycol Dinitrate (PGDN)
Welcome to the Technical Support Center for Propylene Glycol Dinitrate (PGDN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and sensitivity of PGDN in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with PGDN in the lab?
A1: PGDN is a high-energy liquid nitrate (B79036) ester explosive.[1] The primary hazards include sensitivity to shock, friction, and heat, which can lead to explosive decomposition.[2][3] It is also flammable and can act as a strong oxidizing agent.[2] Vapors are harmful and can be absorbed through the skin, causing effects like headaches, dizziness, and methemoglobinemia.[4][5]
Q2: How should I properly store PGDN in the laboratory?
A2: PGDN should be stored in tightly closed containers in a cool, well-ventilated, and fireproof area.[6][7] It is crucial to protect it from friction, shock, and heat.[6] Sources of ignition, such as open flames and smoking, are strictly prohibited in storage and handling areas.[6] It should be stored away from incompatible materials.[2] For extended periods, the use of stabilizers like 2-nitrodiphenylamine (B16788) or di-n-butyl sebacate (B1225510) may be considered, although pure PGDN is known to be unstable.[4][8]
Q3: What materials are incompatible with PGDN?
A3: PGDN is incompatible with a range of substances, including ammonia (B1221849) compounds, amines, oxidizing agents (e.g., perchlorates, peroxides), combustible materials (e.g., wood, paper), and reducing agents.[2][6] It can react violently with materials such as aluminum, cyanides, esters, and certain metals.[2][9] It also reacts with acids and alkalis.[2][7]
Q4: What are the initial signs of PGDN decomposition?
A4: Visual inspection may not always reveal initial decomposition. However, the presence of a disagreeable odor may be noticeable.[3] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can detect exothermic decomposition, which for PGDN typically occurs between 170-230°C, with the onset temperature being dependent on the heating rate.[10][11] The primary gaseous products of thermal decomposition include nitric oxide (NO), propane (B168953) (C3H8), and nitrogen dioxide (NO2).[1][10]
Q5: What should I do in case of a PGDN spill?
A5: In the event of a spill, evacuate all non-essential personnel from the area and remove all ignition sources.[6][12] The spill should be handled by trained personnel wearing appropriate personal protective equipment (PPE), including complete protective clothing and self-contained breathing apparatus.[7][12] Absorb the liquid with an inert material like vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste.[6] The area should be thoroughly ventilated and washed after cleanup.[6] Do not allow PGDN to enter confined spaces like sewers due to the risk of explosion.[6]
Troubleshooting Guides
Issue 1: Inconsistent Analytical Results (e.g., HPLC, GC)
| Symptom | Possible Cause | Troubleshooting Action |
| Peak area or height varies significantly between injections. | PGDN degradation in the sample vial. PGDN can be unstable, especially when diluted in certain solvents or exposed to light and elevated temperatures. | Prepare fresh samples immediately before analysis. Use amber vials to protect from light. Maintain a controlled, cool temperature for the autosampler tray. |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and properly calibrated. Manually inspect the syringe for air bubbles. | |
| Mobile phase instability or contamination. | Prepare fresh mobile phase daily. Degas the mobile phase thoroughly before and during use.[13] | |
| Shifting retention times. | Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is mixing correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Flush the column with a suitable solvent after each batch of analyses.[14] If performance does not improve, replace the column. | |
| Appearance of unexpected peaks. | PGDN decomposition. PGDN can hydrolyze or decompose, leading to byproducts.[9] | Analyze a freshly prepared standard to confirm the identity of the new peaks. Consider the age and storage conditions of the PGDN stock. |
| Contamination from solvent or glassware. | Use high-purity (HPLC-grade) solvents and thoroughly clean all glassware. Run a blank to check for contaminants.[15] |
Issue 2: Evidence of PGDN Instability During Experiments
| Symptom | Possible Cause | Troubleshooting Action |
| Unexpected exotherm or pressure buildup in a reaction vessel. | Incompatibility with reaction components. PGDN reacts with a wide range of materials, including acids, bases, and reducing agents.[2][9] | Carefully review all reactants and catalysts for known incompatibilities with nitrate esters.[6] Reduce the scale of the experiment and ensure adequate cooling and pressure relief measures are in place. |
| Localized heating. | Ensure uniform heating and efficient stirring to avoid "hot spots." | |
| Catalytic decomposition. Certain metals can catalyze the decomposition of PGDN.[16] | Use glass or other inert materials for reaction vessels. If metal components are unavoidable, verify their compatibility. | |
| Discoloration of the PGDN sample. | Decomposition due to age or improper storage. | Dispose of the old sample according to hazardous waste protocols.[17] Obtain a fresh batch of PGDN. |
| Contamination. | Verify the purity of the sample using an appropriate analytical technique (e.g., GC/MS, FTIR).[10] |
Data Presentation: PGDN Properties
The following tables summarize key quantitative data for PGDN.
Table 1: Physical and Chemical Properties of PGDN
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₆N₂O₆ | [4] |
| Molar Mass | 166.089 g/mol | [4] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Disagreeable, characteristic | [2][3] |
| Density | 1.37 g/cm³ at 20°C | [2][9] |
| Melting Point | -30°C | [2][9] |
| Boiling Point | Decomposes below boiling point (at 121°C) | [4][5] |
| Vapor Pressure | 2.54 Pa at 25°C | [1][10] |
| Solubility in Water | 7.97 g/L at 24.85°C | [2][9] |
Table 2: Thermal Decomposition Data for PGDN from DSC Analysis
| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Maximum Temperature (T_max) (°C) | Heat of Decomposition (ΔH) (J/g) |
| 1 | 170.83 | 192.10 | 4011.00 |
| 3 | 180.50 | 196.67 | 4134.39 |
| 5 | 186.53 | 202.95 | 4112.21 |
| 8 | 192.68 | 208.48 | 3788.00 |
| Data sourced from a study on the thermal decomposition of PGDN.[10] |
Table 3: Sensitivity Data for PGDN
| Sensitivity Type | Observation | Reference(s) |
| Impact | Sensitive | [3] |
| Friction | Sensitive | [2][4] |
| Heat | Decomposes explosively upon heating | [2][12] |
| Shock | Sensitive | [2][3] |
Experimental Protocols
Protocol 1: Purity Assessment of PGDN by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol is adapted from methodologies described for the analysis of synthesized PGDN.[10]
-
Standard Preparation:
-
Accurately weigh a known amount of PGDN reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetone) to a known concentration (e.g., 1000 ppm).
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the PGDN sample in the same solvent used for the standards to achieve a concentration within the calibration range. A typical preparation might involve dissolving 0.5 µL of the sample.[10]
-
-
GC/MS Instrument Parameters (Example):
-
Injector: Splitless mode.
-
Column: A suitable capillary column for explosive analysis (e.g., a low-polarity phenyl-arylene polymer).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase at 20°C/min to 250°C.
-
Hold: Maintain 250°C for 5 minutes.[10]
-
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode. Scan a suitable mass range (e.g., m/z 30-200).
-
MS Source Temperature: 230°C.[10]
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the PGDN peak based on its retention time and mass spectrum compared to the standard.
-
Quantify the purity of the PGDN sample using the calibration curve.
-
Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol is based on studies of PGDN's thermal decomposition.[1][10]
-
Sample Preparation:
-
Accurately weigh a small amount of PGDN (typically 1-5 mg) into a standard aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Instrument Parameters:
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 1, 3, 5, or 8 °C/min) to a final temperature well above the decomposition range (e.g., 300°C).[10]
-
-
Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of decomposition, the peak maximum of the exothermic event, and the total heat of decomposition (ΔH) from the resulting thermogram.[10]
-
Comparing these values to literature data can provide an indication of the sample's stability.
-
Protocol 3: Quantification of PGDN in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guide based on established methods for PGDN analysis.[18][19]
-
Standard Preparation:
-
Prepare a stock solution of PGDN in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 ppm).[18]
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
If the sample is in an aqueous solution, it may be directly injectable if the PGDN concentration is within the analytical range and the matrix is clean.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
HPLC Instrument Parameters (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic mixture of water and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at an appropriate wavelength for PGDN (e.g., 210-220 nm).[18]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) using a column oven.
-
-
Analysis:
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Identify the PGDN peak by its retention time.
-
Calculate the concentration of PGDN in the samples using the calibration curve.
-
Visualizations
Caption: General workflow for the analytical assessment of PGDN.
Caption: Decision workflow for safe handling and spill response for PGDN.
Caption: Simplified thermal decomposition pathway of PGDN.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound (PGDN) for Research [benchchem.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ICSC 1392 - this compound [inchem.org]
- 13. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 14. padproject.nd.edu [padproject.nd.edu]
- 15. agilent.com [agilent.com]
- 16. Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
Troubleshooting Propylene Glycol Dinitrate (PGDN) Analysis by HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of propylene (B89431) glycol dinitrate (PGDN) using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What are the recommended starting conditions for PGDN analysis by HPLC?
A successful HPLC analysis of PGDN typically involves a reversed-phase method. A common starting point is a C18 column with a mobile phase consisting of a methanol-water mixture.[1] UV detection is effective for quantifying PGDN.[2][3]
Q2: How can I optimize the mobile phase to improve the separation of PGDN from other components?
Optimizing the mobile phase is crucial for good separation. You can adjust the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to water.[1][4] Increasing the percentage of the organic solvent will generally decrease the retention time of PGDN. It's recommended to test various mixtures, such as 90:10, 80:20, 70:30, 60:40, and 50:50 (v/v) organic solvent to water, to find the optimal resolution.[1] The pH of the mobile phase can also be adjusted to improve separation, especially if ionizable impurities are present.[4]
Q3: What is the optimal UV wavelength for detecting PGDN?
For sensitive detection of PGDN, it is important to identify the wavelength of maximum absorbance. While specific wavelengths may vary slightly based on the solvent, UV detection is a standard method.[1][2][3] It is advisable to determine the optimal wavelength experimentally by scanning a PGDN standard.
Sample Preparation
Q4: What is the appropriate way to prepare aqueous samples containing PGDN for HPLC analysis?
For aqueous solutions, a direct injection into the HPLC system can often be performed with minimal sample preparation.[1] However, it is crucial to filter the sample using a 0.2 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.[5][6]
Q5: How should I prepare PGDN samples from a complex matrix like wastewater or soil?
For complex matrices, an extraction step is typically necessary to isolate PGDN and remove interfering substances.[1][7] Liquid-liquid extraction using a suitable organic solvent such as hexane (B92381) or petroleum ether can be effective for wastewater samples.[1] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex samples before HPLC analysis.[8]
Q6: Are there any stability concerns for PGDN during sample preparation and analysis?
PGDN, as an energetic material, can be susceptible to degradation. It is important to be aware of potential degradation products that might appear as extra peaks in the chromatogram. Tetryl, another energetic material, is known to decompose in methanol/water solutions, so similar care should be taken with PGDN.[7] Samples should be stored appropriately if not analyzed immediately, and exposure to high temperatures should be avoided.[6][7]
Troubleshooting Common HPLC Issues
Q7: I'm observing a drifting baseline in my chromatogram. What could be the cause?
Baseline drift can be caused by several factors, including:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[5]
-
Column temperature fluctuations: Use a column oven to maintain a stable temperature.[5][8]
-
Column contamination or bleed: Flush the column with a strong solvent or replace it if necessary.[5]
-
Detector lamp instability: The detector lamp may need to be replaced if it's old or failing.[5]
Q8: My PGDN peak is tailing. How can I improve the peak shape?
Peak tailing can be caused by:
-
Column degradation: The column may be old or contaminated. Consider replacing it.
-
Interactions with active sites: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. Using a highly end-capped column or adding a competing base to the mobile phase can help.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[9]
Q9: My retention times are not reproducible. What should I check?
Inconsistent retention times can stem from:
-
Pump issues: Fluctuations in pump pressure can affect the flow rate. Check for leaks and ensure the pump is properly maintained.[10]
-
Mobile phase preparation: Inconsistent mobile phase composition from one run to the next will cause shifts in retention time. Prepare the mobile phase carefully and consistently.[8]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.[8]
-
Temperature changes: As mentioned, temperature fluctuations can affect retention times.[8]
Q10: I'm seeing high backpressure in my HPLC system. What are the likely causes?
High backpressure is a common issue and can be caused by:
-
Column blockage: Particulates from the sample or mobile phase can clog the column inlet frit. Filtering all samples and mobile phases is essential.[6] A guard column can also help protect the analytical column.[8]
-
System blockage: A blockage could be present in the tubing, injector, or detector. Systematically check each component to isolate the source of the high pressure.
-
Mobile phase viscosity: A highly viscous mobile phase will result in higher backpressure.
Data Summary Tables
Table 1: HPLC Method Parameters for PGDN Analysis
| Parameter | Recommended Conditions | Source |
| Column | Reversed-phase C18 or C8 | [7] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures | [1][11] |
| Detection | UV Spectrophotometry | [1][2][3] |
| Flow Rate | 1.0 - 1.5 mL/min | [1] |
Table 2: Common Solvents for PGDN Extraction
| Solvent | Application | Source |
| Hexane | Extraction from aqueous solutions | [1] |
| Petroleum Ether | Extraction from aqueous solutions | [1] |
| Varsol | Extraction from aqueous solutions | [1] |
| Acetonitrile | Salting-out extraction from aqueous samples | [7] |
Experimental Protocols
Protocol 1: HPLC Analysis of PGDN in Aqueous Solution
-
Instrument Setup:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade methanol and water (e.g., 70:30 v/v).[1]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter directly into an HPLC vial.[12]
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.5 mL/min.[1]
-
Set the UV detector to the predetermined optimal wavelength for PGDN.
-
Inject the sample onto the column.
-
-
Data Analysis:
-
Identify the PGDN peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from PGDN standards of known concentrations.[1]
-
Visualizations
Caption: Experimental workflow for PGDN analysis by HPLC.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 7. metrohm.com [metrohm.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Matrix Effects in the Gas Chromatographic (GC) Analysis of Propylene Glycol Dinitrate (PGDN)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatographic (GC) analysis of Propylene Glycol Dinitrate (PGDN).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC analysis of PGDN?
A1: In GC analysis, matrix effects refer to the alteration of the analytical signal (peak area or height) of PGDN caused by co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement, leading to an overestimation of the PGDN concentration, or signal suppression, resulting in an underestimation. Matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in PGDN analysis?
A2: Common causes of matrix effects in the GC analysis of PGDN include:
-
Matrix-Induced Signal Enhancement: Co-extracted, non-volatile matrix components can accumulate in the GC inlet liner. These components can mask active sites where PGDN might otherwise adsorb or degrade, leading to a higher and more variable response.
-
Competition for Active Sites: Matrix components can compete with PGDN for active sites in the GC inlet and column, leading to inconsistent transfer of PGDN to the detector.
-
Ion Source Competition (GC-MS): In Mass Spectrometry (MS) detection, co-eluting matrix components can interfere with the ionization of PGDN in the ion source, leading to signal suppression or enhancement.
-
Thermal Degradation: PGDN, being a nitrate (B79036) ester, can be susceptible to thermal degradation in the GC inlet. The presence of certain matrix components can either catalyze or inhibit this degradation, affecting the amount of intact PGDN reaching the detector.
Q3: How can I determine if my PGDN analysis is affected by matrix effects?
A3: To diagnose matrix effects, you can perform the following experiments:
-
Post-extraction Spike Comparison: Analyze a blank matrix extract that has been spiked with a known concentration of PGDN. Compare the peak response of this post-extraction spiked sample to a PGDN standard of the same concentration prepared in a pure solvent. A significant difference (typically >15-20%) in the peak area indicates the presence of matrix effects.
-
Slope Comparison of Calibration Curves: Prepare two calibration curves: one using standards in a pure solvent and another using matrix-matched standards (standards prepared in a blank matrix extract). A statistically significant difference between the slopes of the two curves confirms the presence of matrix effects.
Q4: What are the primary strategies to overcome matrix effects in PGDN analysis?
A4: The primary strategies to mitigate matrix effects can be categorized into three main areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.
-
Calibration Strategies: Using calibration methods that compensate for the matrix effects.
-
Chromatographic and Instrumental Optimization: Modifying the GC method to separate PGDN from interfering compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of PGDN that may be related to matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column. - Column contamination or degradation. - Inappropriate injection temperature. | - Use a deactivated inlet liner and perform regular inlet maintenance. - Condition the GC column according to the manufacturer's instructions or trim the first few centimeters of the column. - Optimize the injector temperature to ensure complete volatilization without degradation. |
| Inconsistent Peak Areas (Poor Reproducibility) | - Variable matrix effects between samples. - Inconsistent sample preparation and extraction. - Adsorption of PGDN to active sites in the injector. | - Implement a robust sample cleanup procedure (e.g., Solid Phase Extraction). - Utilize an internal standard that is structurally similar to PGDN. - Consider using matrix-matched calibration or the standard addition method. - Add a masking agent like triethylamine (B128534) to the sample to block active sites. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix. - Degradation of PGDN during sample storage or preparation. - Adsorption of PGDN to glassware or plasticware. | - Optimize the extraction solvent and procedure. - Ensure samples are stored at low temperatures (e.g., -80°C) and processed quickly. Consider the use of stabilizing agents in collection tubes. - Use silanized glassware to minimize adsorption. |
| Signal Enhancement or Suppression | - Co-eluting matrix components interfering with detection. | - Improve chromatographic separation by optimizing the GC temperature program. - Use a more selective GC column with a different stationary phase. - For GC-MS, utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. - Employ matrix-matched calibration or the standard addition method. |
| Baseline Noise or Ghost Peaks | - Contamination of the GC system from the sample matrix. - Carryover from previous injections. | - Perform regular maintenance, including baking out the column and cleaning the inlet. - Inject a solvent blank after each sample to check for carryover. - Implement a more thorough sample cleanup procedure. |
Experimental Protocols
Protocol 1: Extraction of PGDN from Plasma for GC-MS Analysis
This protocol is adapted from methods used for the analysis of nitroglycerin, a structurally related compound, in plasma.
1. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing a stabilizing agent (e.g., a commercial cell-free DNA BCT or a tube with protease inhibitors) to minimize enzymatic degradation of PGDN.
-
Separate plasma by centrifugation at 1,900 x g for 10 minutes at 4°C within one hour of collection.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma in a glass tube, add an internal standard (e.g., a deuterated PGDN analog or a structurally similar compound like 1,3-dinitrobenzene).
-
Add 5 mL of a suitable extraction solvent (e.g., n-hexane, pentane, or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.
-
Carefully transfer the organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Parameters (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 180°C (splitless injection).
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 20°C/min, and held for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic PGDN ions (e.g., m/z 46, 76 for EI).
-
Protocol 2: Headspace GC-MS Analysis of PGDN in Aqueous Samples
This method is suitable for volatile analytes like PGDN in simple matrices like water.
1. Sample Preparation:
-
Place a known volume (e.g., 5 mL) of the aqueous sample into a headspace vial.
-
Add a salting-out agent (e.g., NaCl) to increase the volatility of PGDN.
-
Add an internal standard suitable for headspace analysis.
-
Seal the vial immediately with a PTFE-lined septum.
2. Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
3. GC-MS Parameters:
-
Use similar GC-MS conditions as described in Protocol 1, with adjustments to the temperature program as needed to optimize separation of volatile compounds.
Quantitative Data Summary
The following tables summarize typical performance data for the GC analysis of PGDN and related compounds. Note that these values can vary significantly depending on the specific matrix, instrumentation, and method parameters.
Table 1: PGDN Extraction Efficiency from Different Matrices
| Matrix | Extraction Solvent | Extraction Method | Average Recovery (%) | Reference |
| Rodent Skin Homogenate | Ethyl Acetate | Liquid-Liquid Extraction | 85.7 - 101 | [1] |
| Plasma (Nitroglycerin) | n-Hexane | Liquid-Liquid Extraction | >90 | [2] |
| Plasma (Nitroglycerin) | Pentane | Liquid-Liquid Extraction | Not specified, but sufficient for quantification | [3] |
| Plasma (Nitroglycerin) | Toluene | Liquid-Liquid Extraction | Not specified, but sufficient for quantification |
Table 2: GC Method Performance for PGDN and Related Compounds
| Analyte | Matrix | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| PGDN | Rodent Skin Homogenate | FID | Not specified | 0.0042 mg/mL | 0.0042 - 11.2 mg/mL | [1] |
| Nitroglycerin | Plasma | ECD | 0.1 ng/mL | 0.2 ng/mL | 0.2 - 30 ng/mL | [2] |
| Nitroglycerin | Plasma | MS (NCI) | Not specified | 50 pg/mL | 50 - 1600 pg/mL | [3] |
Visualizations
References
- 1. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 2. Comprehensive two-dimensional gas chromatography using large sample volume injection for the determination of polynuclear aromatic hydrocarbons in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical and novel method to extract genomic DNA from blood collection kits for plasma protein preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Propylene Glycol Dinitrate Waste Management: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of propylene (B89431) glycol dinitrate (PGDN) waste. Adherence to these protocols is critical due to the explosive and toxic nature of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the immediate dangers of propylene glycol dinitrate?
A1: this compound is a highly explosive compound that is sensitive to shock, friction, and heat.[1][2][3][4] It is also a strong oxidizing agent and can react violently with a wide range of materials.[1][2][3] Heating PGDN can lead to violent combustion or explosion, producing toxic nitrogen oxide fumes.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling PGDN waste?
A2: A comprehensive PPE setup is mandatory. This includes complete protective clothing, such as chemical-resistant gloves and suits, and self-contained breathing apparatus (SCBA).[1][4] Eye protection, such as splash-resistant goggles and a face shield, is also crucial to prevent contact.[4][5]
Q3: How should a spill of this compound be managed?
A3: In the event of a spill, the area should be immediately evacuated.[1][4][5] All ignition sources must be removed, and smoking, open flames, and sparks are strictly prohibited.[1][4][5] An expert trained in handling explosives should be consulted.[5] The spilled liquid should be absorbed with an inert material like sand or vermiculite, collected in sealable containers, and disposed of according to local regulations.[1][4][5]
Q4: What materials are incompatible with this compound?
A4: PGDN is incompatible with a wide range of substances, including ammonia (B1221849) compounds, amines, oxidizing agents (like perchlorates and nitrates), reducing agents, and combustible materials.[1][5][6][7] It reacts violently with materials such as aluminum, cyanides, and esters.[1][2][3] Contact with acids and alkalis should also be avoided.[1][3]
Q5: What is the correct procedure for disposing of PGDN waste?
A5: PGDN waste is considered hazardous and must be disposed of following strict regulations.[5] It may require disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge PGDN waste into sewer systems or the environment.[3][8] Contact your state or regional Environmental Protection Agency (EPA) for specific guidance.[5]
Q6: What are the primary health risks associated with PGDN exposure?
A6: Exposure to PGDN can occur through inhalation, skin absorption, ingestion, or eye contact.[6][7] Symptoms of exposure can include headaches, dizziness, nausea, impaired balance, and visual disturbances.[6][9] A key toxic effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to blue-colored skin, lips, and fingernails.[4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₆N₂O₆ | [4] |
| Molecular Weight | 166.09 g/mol | [6] |
| Appearance | Colorless liquid with a disagreeable odor | [2][6][7] |
| Decomposition Temperature | 121 °C | [1][10] |
| Solubility in Water | 0.1 g/100ml | [1][4] |
| Vapor Pressure | 0.07 mmHg at 72°F (22.2°C) | [1][6][7] |
| NIOSH Recommended Exposure Limit (REL) | TWA 0.05 ppm (0.3 mg/m³) [skin] | [6][10] |
| Oral LD50 (Rat) | 250 mg/kg | [3] |
Experimental Protocol: Neutralization of PGDN Waste Stream (Hypothetical)
This protocol outlines a laboratory-scale procedure for neutralizing a dilute aqueous waste stream containing PGDN. This procedure should only be carried out by trained personnel in a controlled environment with appropriate safety measures in place.
Objective: To safely neutralize a dilute PGDN waste stream for subsequent disposal.
Materials:
-
Dilute PGDN aqueous waste stream (<1% PGDN)
-
Sodium hydroxide (B78521) (NaOH) solution (5 M)
-
Stir plate and stir bar
-
pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask) in a fume hood
-
Personal Protective Equipment (as specified in FAQs)
Procedure:
-
Preparation: Don all required PPE. Ensure the fume hood is functioning correctly. Place the reaction vessel on the stir plate within the fume hood.
-
Waste Transfer: Carefully transfer a known volume of the dilute PGDN waste stream to the reaction vessel.
-
Stirring: Begin gentle stirring of the waste solution.
-
Neutralization: Slowly add the 5 M NaOH solution dropwise to the PGDN waste stream.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH for complete hydrolysis is typically >12.
-
Reaction Time: Once the target pH is reached, allow the solution to stir for a minimum of 24 hours to ensure complete hydrolysis of the PGDN.
-
Verification: After the reaction period, re-verify the pH. If it has decreased, add more NaOH to maintain the target pH and continue stirring for another 12 hours.
-
Disposal: Once the reaction is complete and the PGDN is hydrolyzed, the resulting non-hazardous solution can be neutralized to a pH of 7 and disposed of in accordance with local regulations for aqueous waste.
Process Flow Diagrams
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ICSC 1392 - this compound [inchem.org]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. cvear.com [cvear.com]
- 9. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Propylene Glycol Dinitrate (PGDN) Skin Absorption Risks: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the skin absorption risks associated with Propylene (B89431) Glycol Dinitrate (PGDN). It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, detailed experimental protocols, and relevant safety data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the dermal risks of PGDN.
Q1: What are the primary health risks associated with dermal exposure to PGDN?
A1: Dermal exposure to PGDN can lead to several health effects. The most significant risks include:
-
Methemoglobinemia: PGDN can oxidize the iron in hemoglobin, forming methemoglobin, which is unable to transport oxygen effectively. This can lead to symptoms such as cyanosis (bluish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and even death.[1]
-
Vasodilation: As a nitrate (B79036) ester, PGDN can cause vasodilation (widening of blood vessels), which can result in headaches, a feeling of drunkenness, and a stuffy nose.[1]
-
Skin and Eye Irritation: Direct contact with PGDN can cause irritation to the skin and eyes.[1]
-
Systemic Toxicity: PGDN can be absorbed through the skin and may cause damage to the liver and kidneys.[1]
Q2: What are the established occupational exposure limits for PGDN?
A2: The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) for PGDN at 0.05 ppm (0.3 mg/m³) as a time-weighted average (TWA) for an 8-hour workday, with a "skin" notation, indicating the potential for significant dermal absorption. It is important to note that air level monitoring alone may not be sufficient to prevent overexposure if skin contact occurs.[2]
Q3: What immediate actions should be taken in case of accidental skin contact with PGDN?
A3: In the event of skin contact with PGDN, immediate decontamination is crucial:
-
Remove all contaminated clothing promptly.
-
Wash the affected skin area thoroughly with soap and water.
-
Seek medical attention immediately, especially if symptoms such as headache, dizziness, or cyanosis develop.
-
It is recommended to have emergency showers and eyewash stations readily available in any area where PGDN is handled.
Q4: What personal protective equipment (PPE) is recommended when handling PGDN?
A4: To minimize the risk of dermal exposure, the following PPE should be worn:
-
Gloves: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for PGDN. Consult with the glove manufacturer for specific recommendations.
-
Protective Clothing: A lab coat, apron, or coveralls made of a material resistant to PGDN should be worn to protect the skin.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to prevent eye contact.
Section 2: Troubleshooting Guides for In Vitro Dermal Absorption Studies
This section provides solutions to common problems encountered during in vitro skin permeation experiments with PGDN using Franz diffusion cells.
Q1: I am observing high variability in the permeation data between replicate Franz cells. What are the potential causes and how can I troubleshoot this?
A1: High variability is a common challenge in in vitro skin permeation studies. Several factors can contribute to this issue:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Skin Samples | - Ensure consistent skin thickness across all replicates by using a dermatome. - Use skin from the same donor and anatomical location for a given experiment. - Visually inspect skin samples for any damage or abnormalities before mounting. |
| Air Bubbles | - Carefully fill the receptor chamber to avoid trapping air bubbles between the skin and the receptor medium. - Before starting the experiment, gently tilt and tap the Franz cell to dislodge any trapped bubbles. |
| Inconsistent Dosing | - Use a calibrated positive displacement pipette to apply a precise and consistent volume of PGDN to the donor chamber. - Ensure the dose is applied evenly across the surface of the skin. |
| Leakage from the Franz Cell | - Ensure the Franz cell components are properly clamped and sealed. - Check for any cracks or defects in the glass components. |
| Inconsistent Sampling | - Use a consistent and validated sampling technique. - Ensure the volume of receptor fluid removed is accurately measured and replaced with fresh, pre-warmed medium at each time point. |
| Analytical Method Variability | - Validate the analytical method for accuracy, precision, and linearity. - Prepare calibration standards fresh for each run. |
Q2: The measured concentration of PGDN in the receptor fluid is lower than expected. What could be the reason?
A2: Low measured concentrations could be due to several factors related to the experimental setup and the properties of PGDN.
| Potential Cause | Troubleshooting Steps |
| Low Skin Permeability | - PGDN may have inherently low permeability through the skin barrier. - Consider using a penetration enhancer in the formulation if appropriate for the research question. |
| Volatility of PGDN | - PGDN is a volatile compound. Ensure the donor chamber is properly sealed to prevent evaporation. - Consider using a flow-through diffusion cell system to minimize evaporative loss. |
| Degradation of PGDN | - PGDN may degrade in the receptor fluid. Assess the stability of PGDN in the chosen receptor medium at 32°C over the duration of the experiment. - If degradation is observed, consider adding a stabilizer to the receptor fluid or using a shorter experiment duration. |
| Binding to the Apparatus | - PGDN may adsorb to the surfaces of the Franz cell or other components. - Perform a mass balance study to determine the recovery of the applied dose. |
| Insufficient "Sink" Conditions | - The concentration of PGDN in the receptor fluid should not exceed 10% of its solubility in the medium to maintain a sufficient concentration gradient. - If sink conditions are not maintained, increase the volume of the receptor chamber or the frequency of sampling and replacement. |
Section 3: Quantitative Data on Dermal Absorption
While specific quantitative data for the skin permeation of pure PGDN is limited in publicly available literature, the following table provides data for propylene glycol (PG), a related compound, to offer a point of reference. It is crucial to experimentally determine the specific permeation parameters for PGDN under your experimental conditions.
Table 1: In Vitro Dermal Absorption of Propylene Glycol (PG) through Human Skin
| Compound | Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻⁵) | Reference |
| Monopropylene Glycol (MPG) | Undiluted | 97.6 | 9.48 | [3] |
| Dipropylene Glycol (DPG) | Undiluted | 39.3 | 3.85 | [3] |
Note: This data is for propylene glycol and dipropylene glycol, not PGDN. The dinitrate functional groups in PGDN will significantly alter its physicochemical properties and therefore its skin permeation characteristics.
Section 4: Experimental Protocols
This section provides a detailed methodology for conducting an in vitro dermal absorption study of PGDN using Franz diffusion cells, based on the OECD 428 test guideline.
Protocol: In Vitro Dermal Permeation of PGDN using Franz Diffusion Cells
1. Materials and Equipment:
-
Franz diffusion cells (with known donor and receptor chamber volumes and diffusion area)
-
Dermatomed human or porcine skin
-
Propylene Glycol Dinitrate (PGDN)
-
Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)
-
Positive displacement pipette
-
Stirring plate with magnetic stir bars
-
Water bath or heating block to maintain 32°C
-
Analytical instrument for PGDN quantification (e.g., GC-MS, HPLC)
-
Standard laboratory glassware and consumables
2. Experimental Workflow:
Caption: Experimental workflow for in vitro dermal permeation testing of PGDN.
3. Detailed Procedure:
-
Skin Preparation:
-
Thaw frozen dermatomed skin at room temperature.
-
Cut skin sections to a size sufficient to cover the orifice of the Franz cell.
-
Visually inspect each skin section for integrity.
-
-
Franz Cell Assembly and Equilibration:
-
Place a small magnetic stir bar in the receptor chamber of each Franz cell.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are present.
-
Carefully mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled Franz cells in the heating block or water bath and allow them to equilibrate at 32°C for at least 30 minutes.
-
-
Dosing:
-
Using a positive displacement pipette, apply a precise volume of PGDN (e.g., 10 µL/cm²) to the center of the skin surface in the donor chamber.
-
Seal the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid (e.g., 200 µL) from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples for PGDN concentration using a validated analytical method (e.g., GC-MS or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of PGDN permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of PGDN in the donor chamber.
-
Section 5: Signaling Pathways and Logical Relationships
This section provides visual representations of key pathways and logical frameworks relevant to PGDN skin absorption and toxicity.
PGDN-Induced Methemoglobinemia Pathway
The primary systemic toxic effect of PGDN is methemoglobinemia. PGDN, or its metabolites, can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.
Caption: Simplified pathway of PGDN-induced methemoglobin formation.
Troubleshooting Logic for High Permeation Variability
The following diagram illustrates a logical approach to troubleshooting high variability in in vitro dermal permeation studies.
Caption: Logical workflow for troubleshooting high variability in permeation data.
References
Technical Support Center: Mitigation of Methemoglobinemia in PGDN Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propylene (B89431) Glycol Dinitrate (PGDN) and managing the associated risk of methemoglobinemia.
Frequently Asked Questions (FAQs)
Q1: What is PGDN-induced methemoglobinemia?
Propylene Glycol Dinitrate (PGDN) is an organic nitrate (B79036) that can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺).[1][2] This change renders hemoglobin unable to bind and transport oxygen effectively, leading to tissue hypoxia.[3][4] The severity of symptoms is proportional to the percentage of methemoglobin (MetHb) in the blood.[3]
Q2: What is the primary mechanism of PGDN-induced methemoglobinemia?
PGDN and its metabolites act as oxidizing agents, leading to the conversion of hemoglobin to methemoglobin.[4] This process can overwhelm the endogenous reduction systems of the erythrocytes, primarily the NADH-dependent cytochrome-b5 reductase pathway, which is responsible for maintaining low physiological levels of methemoglobin.[2][4]
Q3: What are the common symptoms of PGDN-induced methemoglobinemia to watch for in my animal models?
Clinical signs of methemoglobinemia in animal models can include:
-
Cyanosis: A bluish or grayish discoloration of the skin, mucous membranes, and blood.[3] The blood may appear "chocolate brown."[3][4]
-
Respiratory distress: Increased respiratory rate and effort.[3]
-
Neurological signs: Weakness, lethargy, and in severe cases, seizures or coma.[3]
-
Cardiovascular signs: Tachycardia and arrhythmias.[3]
Q4: How can I measure methemoglobin levels in my experimental samples?
Methemoglobin levels are best measured using a co-oximeter, which is the gold standard for accurate quantification.[4] A "saturation gap," a discrepancy between the oxygen saturation measured by a standard pulse oximeter (SpO2) and the calculated arterial oxygen saturation (SaO2) from a blood gas analysis, can also be indicative of methemoglobinemia.[4] A simple qualitative bedside test involves placing a drop of blood on white filter paper; blood with high methemoglobin content will remain brown upon exposure to air, whereas normal deoxygenated blood will turn red.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in methemoglobin levels between experimental animals after PGDN exposure. | Interspecies and intraspecies variability in hemoglobin structure and erythrocyte enzyme activity.[5] Differences in PGDN absorption or metabolism. | Ensure a homogenous animal population (age, weight, sex). Standardize the PGDN administration route and vehicle. Consider performing a dose-response study to determine the optimal PGDN concentration for your model. |
| Methylene (B1212753) blue treatment is ineffective or shows a partial response. | Incorrect dosage. Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency in the animal model. The oxidizing agent (PGDN or its metabolites) is still present and causing ongoing methemoglobin formation. | Verify the methylene blue dosage (1-2 mg/kg).[4] Ensure adequate glucose levels, as the efficacy of methylene blue is dependent on NADPH, which is generated via the pentose (B10789219) phosphate (B84403) pathway.[6] If G6PD deficiency is suspected, consider using ascorbic acid as an alternative treatment.[7] For prolonged exposure, repeated doses of methylene blue may be necessary.[8] |
| Paradoxical increase in methemoglobin levels after high-dose methylene blue administration. | Methylene blue itself can act as an oxidizing agent at high concentrations (>7 mg/kg).[8][9] | Strictly adhere to the recommended therapeutic dose of 1-2 mg/kg.[4] If higher levels of methemoglobin persist, consider alternative treatments like ascorbic acid or exchange transfusion.[7] |
| Hemolysis observed in conjunction with methemoglobinemia. | High doses of methylene blue, especially in G6PD deficient subjects, can induce hemolysis.[8] Some oxidizing agents can cause both methemoglobinemia and hemolysis. | Monitor for signs of hemolysis (e.g., decreased hematocrit, hemoglobinuria). If methylene blue is the suspected cause, discontinue its use and consider alternative treatments.[7] |
Quantitative Data on Treatment Efficacy
While specific in vivo dose-response data for PGDN-induced methemoglobinemia is limited in the available literature, the following tables summarize the general therapeutic approaches for acquired methemoglobinemia. Researchers should use this as a starting point and optimize for their specific experimental conditions.
Table 1: Methylene Blue Treatment for Acquired Methemoglobinemia
| Parameter | Value | Reference(s) |
| Primary Indication | Symptomatic patients or MetHb levels >20-30% | [4] |
| Standard IV Dosage | 1-2 mg/kg | [4][10] |
| Administration | Slow IV infusion over 5 minutes | [10] |
| Repeat Dosage | May be repeated after 30-60 minutes if necessary | [4] |
| Maximum Recommended Dose | 7 mg/kg | [7] |
| Mechanism of Action | Acts as a cofactor for NADPH methemoglobin reductase, facilitating the reduction of MetHb to hemoglobin. | [8] |
Table 2: Ascorbic Acid as an Alternative Treatment
| Parameter | Value | Reference(s) |
| Primary Indication | Methylene blue is unavailable or contraindicated (e.g., G6PD deficiency). | [7][11] |
| Dosage | Highly variable, case-dependent. Doses from 300 mg up to several grams have been reported. | [12][13] |
| Administration | Slow IV infusion | [13] |
| Efficacy | Slower onset of action and generally less effective than methylene blue. | [1] |
| Mechanism of Action | Directly reduces methemoglobin to hemoglobin. | [12] |
Experimental Protocols
1. Induction of Methemoglobinemia with PGDN (Rodent Model - General Guidance)
-
Animal Model: Sprague-Dawley rats are a commonly used model. Note that there is species variability in susceptibility to PGDN.[5]
-
PGDN Preparation: Prepare a stock solution of PGDN in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) or another solvent to ensure solubility). The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume.
-
Administration: Administer PGDN via intraperitoneal (IP) or subcutaneous (SC) injection. The dose will need to be determined empirically, but starting with a range found in general toxicity studies may be appropriate.[14]
-
Monitoring: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to determine the peak of methemoglobin formation. Blood can be collected from the tail vein or via cardiac puncture for terminal studies.
-
Measurement: Immediately analyze blood samples for methemoglobin levels using a co-oximeter.
2. Methylene Blue Treatment Protocol
-
Preparation: Prepare a 1% solution of methylene blue in sterile saline.
-
Administration: Once significant methemoglobinemia is established (e.g., >20%), administer methylene blue at a dose of 1-2 mg/kg via slow intravenous (IV) injection (e.g., through the tail vein in rats).[4][10]
-
Post-Treatment Monitoring: Collect blood samples at various time points after methylene blue administration (e.g., 15, 30, 60 minutes) to evaluate the reduction in methemoglobin levels.
3. Ascorbic Acid Treatment Protocol
-
Preparation: Prepare a sterile solution of ascorbic acid for injection.
-
Administration: Administer a high dose of ascorbic acid intravenously. The optimal dose will require empirical determination.
-
Post-Treatment Monitoring: Monitor methemoglobin levels as described for the methylene blue protocol. Be aware that the reduction is expected to be slower.[1]
Visualizations
Caption: PGDN-induced oxidation of hemoglobin to methemoglobin.
Caption: Methylene blue-mediated reduction of methemoglobin.
Caption: General experimental workflow for mitigation studies.
References
- 1. trjemergmed.com [trjemergmed.com]
- 2. Hemoglobin Oxidation Reactions in Stored Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interspecies variability in this compound-induced methemoglobin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay Between Metabolic Pathways and Increased Oxidative Stress in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When methylene blue fails: a case of methemoglobinemia induced by azoxystrobin and propiconazole managed by exchange transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. austin.org.au [austin.org.au]
- 10. drugs.com [drugs.com]
- 11. Ascorbic Acid for Methemoglobinemia Treatment: A Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Methemoglobinemia Treated With Ascorbic Acid: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 14. Toxicity of propylene glycol 1,2-dinitrate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Propylene Glycol Dinitrate (PGDN) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Propylene (B89431) Glycol Dinitrate (PGDN) is critical. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands out as a robust and widely employed method for the quantification of PGDN in aqueous solutions. A key advantage of this technique is its straightforward sample preparation, often requiring minimal to no pre-treatment, which contributes to a rapid analysis time. In contrast, Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), serves as a primary alternative, especially for the analysis of PGDN in more complex matrices.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following tables summarize the performance characteristics of a validated HPLC-UV method and a GC-FID method for the quantification of PGDN.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (r²) | > 0.999 | Not explicitly stated, but a standard curve is used for quantification. |
| Concentration Range | 0 - 750 ppm | 0.0042 - 11.2 mg/mL[1][2] |
| Accuracy (Recovery) | Not explicitly stated | 85.7% - 101%[1][2] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 1 ppm | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Workflows
To provide a clear understanding of the procedural steps involved in each analytical technique, the following diagrams illustrate the experimental workflows for both HPLC-UV and GC-FID analysis of PGDN.
References
A Comparative Analysis of PGDN and Nitroglycerin as Propellants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth performance comparison of Propyleneglycol dinitrate (PGDN) and nitroglycerin (NG), two energetic nitrate (B79036) esters with applications as propellants. The following sections present a detailed analysis of their key performance parameters, supported by experimental data and standardized testing protocols.
Quantitative Performance Data
The performance of a propellant is determined by several key parameters. The following tables summarize the critical performance data for PGDN and nitroglycerin.
Table 1: Key Performance and Physical Properties
| Property | Propyleneglycol dinitrate (PGDN) | Nitroglycerin (NG) |
| Specific Impulse (Isp) | ~187 - 200 s (as major component of Otto Fuel II) | ~235 s (in double-base solid propellants) |
| Heat of Explosion/Detonation | 1110 cal/g (4644 J/g) | 1502 cal/g (6284 J/g)[1] |
| Standard Enthalpy of Formation (ΔHf°) | Not readily available | -365.5 kJ/mol to -371 kJ/mol[2][3] |
| Density | 1.368 g/cm³ at 20°C[4] | 1.6 g/cm³ at 20°C[1] |
| Decomposition Temperature | Begins at 121°C[1] | Begins at 50-60°C, explodes at 218°C[5] |
| Molecular Weight | 166.09 g/mol | 227.09 g/mol [2] |
| Chemical Formula | C₃H₆N₂O₆ | C₃H₅N₃O₉ |
Table 2: Stability and Sensitivity
| Property | Propyleneglycol dinitrate (PGDN) | Nitroglycerin (NG) |
| Chemical Stability | Considered practically stable, used in Otto Fuel II with stabilizers.[6] | Inherently unstable and highly sensitive to shock and friction; requires desensitizers for practical use.[2] |
| Sensitivity to Shock | Less sensitive than nitroglycerin.[6] | Extremely sensitive to shock and friction.[7] |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key performance parameters presented above.
Determination of Density
The density of liquid propellants like PGDN and nitroglycerin is a critical parameter for calculating the volumetric efficiency of a propellant system. The standard test method for this is ASTM D4052.[2][8][9][10][11][12]
Experimental Workflow for Density Measurement (ASTM D4052)
Determination of Heat of Combustion/Explosion
The heat of combustion is a measure of the energy released when a substance is burned in a controlled environment. For energetic materials, this is a key indicator of their performance. ASTM D240 provides a standard method for this determination using a bomb calorimeter.[13][14][15][16]
Experimental Workflow for Heat of Combustion (ASTM D240)
Determination of Specific Impulse (Isp)
Specific impulse is a measure of the efficiency of a rocket or jet engine. It represents the impulse (change in momentum) per unit of propellant consumed. For monopropellants, this is typically measured in a static test firing of a small rocket motor.
Logical Flow for Specific Impulse Measurement
References
- 1. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Nitroglycerin | Description, Properties, & Uses | Britannica [britannica.com]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D4052 - eralytics [eralytics.com]
- 10. environmental-expert.com [environmental-expert.com]
- 11. store.astm.org [store.astm.org]
- 12. cdn2.hubspot.net [cdn2.hubspot.net]
- 13. nasa.gov [nasa.gov]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. vti.mod.gov.rs [vti.mod.gov.rs]
A Comparative Analysis of Propylene Glycol Dinitrate (PGDN) and Other Nitrate Esters: Detonation Velocity and Shock Sensitivity
Propylene Glycol Dinitrate (PGDN) is a significant energetic material within the class of nitrate (B79036) esters, which are widely utilized in propellants and explosives. This guide provides a comparative overview of the key performance characteristics of PGDN against other prominent nitrate esters: Nitroglycerin (NG), Ethylene Glycol Dinitrate (EGDN), and Pentaerythritol Tetranitrate (PETN). The primary focus of this comparison is on two critical safety and performance parameters: detonation velocity and shock sensitivity. The information presented herein is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development.
Data Presentation: Performance Characteristics of Selected Nitrate Esters
The following table summarizes the key quantitative data for the detonation velocity and sensitivity to impact and friction for PGDN and its counterparts. These parameters are crucial for assessing the power and safety of these energetic materials.
| Nitrate Ester | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity | Friction Sensitivity (N) |
| This compound (PGDN) | C₃H₆N₂O₆ | 1.37 | 6900[1] | Shock-sensitive, less than NG | Friction-sensitive |
| Nitroglycerin (NG) | C₃H₅N₃O₉ | 1.59 | 7700[2] | High (1.8 kg·cm for liquid)[3] | High |
| Ethylene Glycol Dinitrate (EGDN) | C₂H₄N₂O₆ | 1.49 | 8300[2] | 0.2 J (Primary explosive) | 353[4] |
| Pentaerythritol Tetranitrate (PETN) | C₅H₈N₄O₁₂ | 1.76 | 8400[2][5] | 3 J (Borderline primary) | 60 |
Experimental Protocols
The data presented above are determined through standardized experimental procedures. The following sections detail the methodologies for key experiments cited.
Detonation Velocity Measurement: Optical Fiber Method
The detonation velocity of an explosive is the speed at which the detonation front propagates through it. The optical fiber method is a widely used technique for this measurement.
Principle: This method relies on detecting the light flash produced by the detonation wave as it passes specific points along a column of the explosive. Optical fibers are used to transmit this light to a recording instrument.
Apparatus:
-
A transparent tube or container to hold the liquid or powdered explosive.
-
Multiple optical fibers of known length.
-
A high-speed oscilloscope or a specialized VOD (Velocity of Detonation) meter.
-
Photodetectors to convert the light signal into an electrical signal.
-
A detonator to initiate the explosive.
Procedure:
-
The explosive sample is carefully loaded into the transparent tube. For liquid explosives, the tube is filled to a predetermined level.
-
The optical fibers are inserted into the explosive charge at precisely measured distances from each other along the length of the tube.
-
The other end of each optical fiber is connected to a photodetector.
-
The outputs of the photodetectors are connected to the input channels of a high-speed oscilloscope.
-
The explosive is initiated at one end by a detonator.
-
As the detonation wave travels down the tube, it sequentially triggers a flash of light at the tip of each optical fiber.
-
The oscilloscope records the time intervals between the light pulses received from consecutive optical fibers.
-
The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.
Shock Sensitivity Measurement: Drop-Weight Impact Test (ERL Type 12)
Impact sensitivity is a measure of an explosive's susceptibility to initiation by a single impact. The drop-weight test is a common method to quantify this property.
Principle: A specified weight is dropped from a known height onto a small sample of the explosive. The result (explosion or no explosion) is recorded, and the height is varied to determine the 50% probability of initiation.
Apparatus:
-
ERL Type 12 Drop-Weight Impact Apparatus or similar.
-
A steel weight (typically 2.5 kg).
-
Anvil and striker assembly.
-
For solid samples, sandpaper may be used. For liquid samples, a specific sample holder is employed.
Procedure for Liquid Explosives:
-
A single drop of the liquid explosive is placed in the center of the bare anvil.[4]
-
The striker is carefully positioned just above the liquid sample.
-
The weight is released from a predetermined height.
-
The outcome is observed and recorded as either a "go" (detonation, flame, or audible report) or a "no-go".
-
The test is repeated with fresh samples, adjusting the drop height based on the previous result using the Bruceton "up-and-down" method to converge on the height at which there is a 50% probability of initiation (H₅₀).
-
The impact sensitivity is reported as the H₅₀ value in centimeters.
Shock Sensitivity Measurement: Card Gap Test
The card gap test determines the shock sensitivity of an explosive by measuring the thickness of an inert barrier (the "gap") that is just sufficient to prevent a standard donor charge from initiating a detonation in the test sample.
Principle: A shock wave from a donor explosive charge is transmitted through an inert attenuator (a stack of plastic cards) to the acceptor charge (the test sample). The thickness of the card stack is varied to find the point at which detonation of the acceptor occurs in 50% of the trials.
Apparatus:
-
A standard donor charge (e.g., pressed tetryl (B1194171) pellets).
-
A steel tube to hold the acceptor charge.
-
A set of standardized plastic cards (the gap).
-
A steel witness plate.
-
A detonator.
Procedure:
-
The acceptor charge (the explosive being tested) is loaded into the steel tube.
-
The donor charge is placed at one end of the setup.
-
A specific number of plastic cards are inserted between the donor and acceptor charges.
-
The witness plate is placed at the end of the acceptor charge.
-
The donor charge is initiated by a detonator.
-
The witness plate is examined for evidence of detonation of the acceptor charge (e.g., a clean hole punched through it).
-
The test is repeated with varying numbers of cards until the 50% point of detonation is determined. The result is expressed as the number of cards.
Friction Sensitivity Measurement: BAM Friction Test
Friction sensitivity measures the susceptibility of an explosive to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standardized method for this determination.
Principle: A sample of the explosive is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The test determines the lowest load at which a reaction (e.g., crackling, report, or flame) occurs.
Apparatus:
-
BAM Friction Apparatus.
-
Porcelain pins and plates.
-
A set of weights to apply a load.
Procedure:
-
A small, measured amount of the explosive sample is placed on the porcelain plate.
-
The porcelain pin is placed on top of the sample.
-
A specific load is applied to the pin using the weighted arm of the apparatus.
-
The motor is activated, causing the plate to move back and forth once under the pin, a distance of 10 mm each way.
-
The outcome is observed for any sign of reaction.
-
The test is repeated six times at each load level. The lowest load at which at least one event occurs in six trials is determined.
-
The friction sensitivity is reported as the load in Newtons (N).
Mandatory Visualization
Caption: Factors influencing the performance and sensitivity of nitrate esters.
References
Detecting Propylene Glycol Dinitrate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the analysis of propylene (B89431) glycol dinitrate (PGDN), selecting the appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comparative overview of established chromatographic techniques and discusses the potential application and challenges of immunoassay-based detection of PGDN.
While immunoassays for many small molecules offer rapid and high-throughput screening capabilities, specific immunoassays for propylene glycol dinitrate are not widely documented in scientific literature. Consequently, this guide will focus on a comparison between the well-established methods of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for PGDN quantification, and a discussion of the theoretical considerations and potential cross-reactivity challenges of a hypothetical PGDN immunoassay.
Comparison of Analytical Methods
The selection of an analytical method for PGDN detection is often dictated by the sample matrix, required sensitivity, and the need for specificity. Chromatographic methods like GC and HPLC are considered benchmark techniques due to their high selectivity and sensitivity.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Immunoassay (Hypothetical) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Competitive binding of PGDN and a labeled PGDN analog to a limited number of specific antibodies. |
| Selectivity | High | High | Moderate to High (dependent on antibody specificity) |
| Sensitivity | High (ng/mL to pg/mL range) | High (µg/mL to ng/mL range)[1] | Potentially High (ng/mL to pg/mL range) |
| Sample Throughput | Low to Moderate | Moderate | High |
| Sample Preparation | Often requires extraction and derivatization. Can be time-consuming.[2] | Minimal sample preparation for aqueous solutions.[3] | Minimal sample preparation often required. |
| Instrumentation | GC system with various detectors (FID, ECD, MS). | HPLC system with UV or MS detector.[3] | Plate reader or automated immunoassay analyzer. |
| Potential for Cross-Reactivity | Low; high specificity based on retention time and mass spectrum. | Low; high specificity based on retention time and UV/mass spectrum. | High. Potential for cross-reactivity with structurally similar compounds. |
Potential Cross-Reactivity in a Hypothetical PGDN Immunoassay
An immunoassay for PGDN would likely be a competitive assay, where PGDN in a sample competes with a labeled form of PGDN for binding to a limited number of specific antibodies. The degree of signal generated is inversely proportional to the concentration of PGDN in the sample. A significant challenge in developing such an assay is ensuring the antibody's specificity for PGDN.
Due to its chemical structure, a PGDN-specific antibody could potentially cross-react with other organic nitrates and structurally related molecules. This compound is structurally similar to other explosive and therapeutic organic nitrates.[4][5]
Potential Cross-Reactants:
-
Nitroglycerin (Glyceryl Trinitrate): Shares the nitrate (B79036) ester functional groups and a similar polyol backbone.
-
Ethylene Glycol Dinitrate (EGDN): A structurally very similar dinitrate ester.
-
Isosorbide Dinitrate and Mononitrate: Therapeutic organic nitrates with nitrate ester groups.
-
Propylene Glycol (PG): The parent diol of PGDN. While the nitrate groups are the primary antigenic determinant, some level of recognition of the backbone structure is possible.
-
PGDN Metabolites: Propylene glycol 1-mononitrate and propylene glycol 2-mononitrate would be significant potential cross-reactants.[2]
The development of a highly specific monoclonal antibody would be crucial to minimize such cross-reactivity and avoid false-positive results.
Experimental Protocols
Detailed experimental protocols for GC and HPLC analysis of PGDN have been established in the literature.
Gas Chromatography (GC) Method for PGDN in Biological Samples
This method is suitable for the determination of PGDN in matrices like rodent skin.[6][7]
-
Sample Preparation: Homogenize the tissue sample. Extract PGDN with a suitable organic solvent, such as ethyl acetate.[6][7] This may involve multiple extraction steps to ensure high recovery.[6][7]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity is used.[2]
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often employed.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Injector Temperature: Typically set around 180°C.[8]
-
Oven Temperature Program: An initial temperature of 35°C held for a few minutes, followed by a temperature ramp (e.g., 20°C/min) to a final temperature of around 250°C, which is then held for several minutes.[8]
-
Detector Temperature: Maintained at a high temperature, for example, 275°C for an FID.[9]
-
-
Quantification: PGDN concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of PGDN.[6][7]
High-Performance Liquid Chromatography (HPLC) Method for PGDN in Aqueous Solutions
This method is applicable for the quantification of PGDN in wastewater or other aqueous samples.[3]
-
Sample Preparation: For aqueous solutions, often no sample preparation is required.[3] For more complex matrices, a solid-phase extraction (SPE) may be necessary.
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.[3]
-
HPLC Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) is a common mobile phase.[3]
-
Flow Rate: A constant flow rate, for instance, 1.5 mL/min.[3]
-
Detection: UV detection at a wavelength of around 200-225 nm.[3]
-
-
Quantification: The concentration of PGDN is determined by comparing the peak height or area from the sample to a calibration curve prepared with PGDN standards.[3]
Visualizations
To aid in the understanding of the principles behind a potential immunoassay for PGDN, the following diagrams illustrate a typical competitive immunoassay workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic determination of this compound in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. osha.gov [osha.gov]
A Comparative Guide to Confirming the Purity of Synthesized Propylene Glycol Dinitrate (PGDN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for confirming the purity of synthesized propylene (B89431) glycol dinitrate (PGDN), a significant compound in pharmaceutical research and development, particularly in areas requiring energetic plasticizers. For a comprehensive evaluation, its performance and purity are compared with two common structural alternatives: ethylene (B1197577) glycol dinitrate (EGDN) and diethylene glycol dinitrate (DEGDN). This guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate analytical strategies for their specific needs.
Introduction to PGDN and Its Alternatives
Propylene glycol dinitrate (PGDN) is a nitrate (B79036) ester recognized for its energetic properties. Its synthesis, typically through the nitration of propylene glycol, can introduce various impurities that may affect its performance and safety profile.[1] Ethylene glycol dinitrate (EGDN) and diethylene glycol dinitrate (DEGDN) are structurally similar compounds often used in similar applications, making them relevant for comparative analysis.[2][3] Ensuring the high purity of these synthesized compounds is critical for reliable and reproducible experimental outcomes.
Potential Impurities in Synthesis
The synthesis of PGDN, EGDN, and DEGDN via the nitration of their corresponding glycols can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing effective purification and analysis strategies.
| Compound | Common Impurities | Source of Impurities |
| PGDN | Mononitrates of propylene glycol, unreacted propylene glycol, residual acids (nitric and sulfuric), oxidation products (propionaldehyde, lactic acid, pyruvic acid, acetic acid).[4] | Incomplete nitration, inadequate purification, and oxidation of the starting material. |
| EGDN | Ethylene glycol mononitrate, unreacted ethylene glycol, residual acids, and byproducts from the use of commercial precursors like anticorrosion agents (e.g., 2-ethylhexanoic acid).[5][6] | Incomplete reaction, side reactions during nitration, and impurities present in the starting materials. |
| DEGDN | Mononitrates of diethylene glycol, unreacted diethylene glycol, residual acids.[7] | Incomplete nitration and insufficient purification post-synthesis. |
Comparative Analysis of Purity
The purity of synthesized PGDN and its alternatives can be reliably determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fourier-Transform Infrared Spectroscopy (FTIR) are the most common and effective methods.
Quantitative Data Summary
The following tables summarize key comparative data obtained from GC-MS, HPLC-UV, and FTIR analyses for PGDN, EGDN, and DEGDN.
Table 1: Comparative GC-MS Data
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| PGDN | Varies with column and conditions | 30 (NO), 46 (NO₂), 76 (CH₂CH(O)NO₂) |
| EGDN | ~8.44 | 30 (NO, CH₂O), 46 (NO₂), 76 (CH₂NO₃)[5] |
| DEGDN | Varies with column and conditions | 30 (NO), 46 (NO₂), 89, 105 |
Table 2: Comparative HPLC-UV Data
| Compound | Typical Retention Time (min) | UV Detection Wavelength (nm) |
| PGDN | Varies with column and mobile phase | ~210 - 230 |
| EGDN | Varies with column and mobile phase | ~210 - 230 |
| DEGDN | Varies with column and mobile phase | ~210 - 230 |
Table 3: Comparative FTIR Data
| Compound | Key Vibrational Bands (cm⁻¹) |
| PGDN | ~1635 (asymmetric NO₂ stretch), ~1270 (symmetric NO₂ stretch), ~830 (O-NO₂ stretch)[8] |
| EGDN | ~1635 (asymmetric NO₂ stretch), ~1270 (symmetric NO₂ stretch), ~850 (O-NO₂ stretch)[6] |
| DEGDN | ~1650 (N-O stretch), ~1280 (symmetric NO₂ stretch), ~847 (O-NO₂ stretch)[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify PGDN, EGDN, or DEGDN and their volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 30-350 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to the target compound and impurities by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of the main compound relative to the total peak area.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity of PGDN, EGDN, or DEGDN by separating them from non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in acetonitrile (B52724).
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak in the chromatogram. The formula for purity calculation is: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
Objective: To confirm the synthesis of the nitrate ester and identify the presence of functional group impurities.
Methodology:
-
Sample Preparation:
-
Place a small drop of the liquid sample directly onto the ATR crystal. Alternatively, for solid samples, use the KBr pellet method.
-
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of the pure compound.
-
Identify characteristic absorption bands for the nitrate ester group (-ONO₂) and look for the absence of the broad -OH band from the starting glycol, which would indicate incomplete reaction.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purity confirmation processes.
Caption: Workflow for Synthesis and Purity Confirmation.
Caption: Comparison of Key Analytical Techniques.
References
- 1. US1686344A - Diethylene glycol dinitrate and process of preparing same - Google Patents [patents.google.com]
- 2. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 3. Diethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 4. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicology of Propylene Glycol Dinitrate (PGDN), Nitroglycerin (NTG), and Isosorbide (B1672297) Dinitrate (ISDN). This document synthesizes available experimental data on key toxicological endpoints, details the methodologies of cited experiments, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound (PGDN), a primary component of Otto Fuel II, and the therapeutic agents nitroglycerin (NTG) and isosorbide dinitrate (ISDN) are organic nitrate (B79036) esters that exert their primary physiological effects through the release of nitric oxide (NO), leading to vasodilation. While this mechanism is therapeutically beneficial for conditions like angina pectoris, it also contributes to their toxicological profiles. This guide presents a comparative analysis of their acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, based on available preclinical data. Significant data gaps exist, particularly for the long-term toxicological effects of PGDN.
Data Presentation: Comparative Toxicology Tables
To facilitate a clear comparison, the following tables summarize the quantitative toxicological data for PGDN, NTG, and ISDN.
Table 1: Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound (PGDN) | Rat | Oral | 250 - 1190 | [1][2] |
| Nitroglycerin (NTG) | Rat | Oral | 105 | [3] |
| Isosorbide Dinitrate (ISDN) | Rat | Oral | 1100 | [4] |
Table 2: Genotoxicity
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Mammalian Cell Assays | In Vivo Mammalian Assays | Reference(s) |
| This compound (PGDN) | No data available. Stated to be not adequately tested. | No data available. | Negative in a dominant lethal assay in male mice. | [5] |
| Nitroglycerin (NTG) | Weakly mutagenic in some Salmonella typhimurium strains. | Negative in in vitro cytogenetic tests in rat and dog tissues. | Negative in an in vivo dominant lethal assay in male rats. | [6][7] |
| Isosorbide Dinitrate (ISDN) | No definitive data found. | Judged as "suspicious" for inducing chromosome aberrations in one study. | No data available. | [8] |
Table 3: Carcinogenicity
| Compound | Carcinogenicity Bioassay Results | Reference(s) |
| This compound (PGDN) | No long-term carcinogenicity studies have been performed. | [5] |
| Nitroglycerin (NTG) | 2-year dietary study in rats showed dose-related fibrotic and neoplastic changes in the liver and interstitial cell tumors in the testes. Not tumorigenic in mice. Classified as "likely to be carcinogenic to humans" by some agencies based on animal data. | [6][9] |
| Isosorbide Dinitrate (ISDN) | No long-term studies in animals have been performed to evaluate carcinogenic potential. |
Table 4: Reproductive and Developmental Toxicity
| Compound | Key Findings | Reference(s) |
| This compound (PGDN) | No lesions in the reproductive tract of male dogs, rats, or mice in a 1-year inhalation study. Negative in a dominant lethal assay in male mice. | [5] |
| Nitroglycerin (NTG) | A three-generation study in rats showed decreased feed intake and body weight gain at high doses, with no specific effect on the fertility of the F0 generation. No toxic effects on dams or fetuses were seen in teratology studies in rats and rabbits with topical application. | [6] |
| Isosorbide Dinitrate (ISDN) | A modified two-litter reproduction study in rats showed no remarkable gross pathology and no altered fertility or gestation. Showed a dose-related increase in embryotoxicity (increase in mummified pups) in rabbits at oral doses 35 and 150 times the maximum recommended human daily dose. |
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action for these nitrate esters, which also underlies some of their toxic effects, is the release of nitric oxide (NO) and the subsequent activation of the cGMP signaling pathway, leading to vasodilation. Another key toxicological effect is the induction of methemoglobinemia.
Vasodilation Signaling Pathway
Organic nitrate esters are metabolized to release nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.
Mechanism of Methemoglobinemia
A significant toxic effect of nitrate esters is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. The metabolism of organic nitrates can produce nitrite (B80452) ions (NO₂⁻), which are potent oxidizing agents that facilitate this conversion.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following sections outline the standard protocols for the Ames test, in vitro micronucleus assay, and a reproductive/developmental toxicity screening test, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[1]
Experimental Workflow:
Key Steps:
-
Tester Strains: At least five strains of bacteria are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before plating.[1]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[1]
-
Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[4]
Experimental Workflow:
Key Steps:
-
Cell Culture: Appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.[4]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[10]
-
Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.[10]
-
Harvest and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[10]
Reproduction/Developmental Toxicity Screening Test - OECD 421
This screening test provides information on the potential effects of a substance on reproductive performance and the development of offspring.[2][11][12]
Experimental Workflow:
Key Steps:
-
Animal Dosing: The test substance is administered to both male and female rats for a period before mating, and to females during gestation and early lactation.[2][11]
-
Mating: Animals are paired for mating.
-
Parental Observations: Adults are observed for signs of toxicity, and reproductive parameters such as fertility and gestation length are recorded.
-
Offspring Assessment: Pups are examined for viability, growth, and any abnormalities.
-
Pathology: At the end of the study, parental animals are euthanized, and a gross necropsy and histopathological examination of reproductive organs are performed.[2][11]
-
Evaluation: The data are analyzed to determine any adverse effects on reproduction or development.
Conclusion
This comparative guide highlights the toxicological profiles of PGDN, NTG, and ISDN. While all three compounds share a common mechanism of vasodilation, their toxicological profiles differ, particularly concerning genotoxicity and carcinogenicity. Nitroglycerin has been the most extensively studied, with evidence of weak mutagenicity and carcinogenicity in rats. Data for PGDN, especially regarding chronic toxicity, remains limited. For isosorbide dinitrate, while some reproductive toxicity has been observed at high doses, long-term studies are lacking. This guide underscores the need for further research, particularly on the long-term health effects of PGDN, to fully understand its risk profile in comparison to its more well-characterized therapeutic counterparts. Researchers and drug development professionals should consider these data when evaluating the safety of new and existing nitrate esters.
References
- 1. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. Comparative effects of nitroglycerin and isosorbide dinitrate on coronary collateral vessels and ischemic myocardium in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Ames Test for Genotoxicity Testing in Stroke Drug Development - Ace Therapeutics [acetherapeutics.com]
- 7. drugs.com [drugs.com]
- 8. oecd.org [oecd.org]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Guide to the Influence of Energetic Plasticizers on Composite Propellant Performance
An Introduction for Researchers and Scientists
In the field of energetic materials, composite solid propellants are a cornerstone of modern rocketry, valued for their stability, reliability, and high performance. A typical composite propellant consists of a crystalline oxidizer (e.g., Ammonium Perchlorate, AP) and a metallic fuel (e.g., Aluminum) dispersed within a polymeric binder matrix, which also serves as a fuel. The performance of these propellants is dictated by a complex interplay between their chemical components.
This guide focuses on the critical role of plasticizers—additives used to enhance the processability and mechanical properties of the propellant. While initially requested to cover Propylene Glycol Dinitrate (PGDN) as a binder, a thorough review of scientific literature reveals that PGDN is not used as a structural binder in composite propellants. Instead, it is a potent energetic plasticizer , a class of additives that not only improves mechanical characteristics but also contributes to the overall energy output of the propellant.
This comparison guide has therefore been developed to objectively compare the performance of composite propellants formulated with inert plasticizers versus those containing energetic plasticizers, with PGDN and Nitroglycerin (NG) serving as key examples of the latter. The data presented is synthesized from multiple experimental studies to provide a clear overview for researchers, scientists, and professionals in propellant development.
Performance Characteristics: A Comparative Analysis
The inclusion of a plasticizer in a composite propellant formulation, typically based on a Hydroxyl-Terminated Polybutadiene (HTPB) binder, significantly alters its performance characteristics. The primary distinction lies between inert plasticizers, which enhance flexibility, and energetic plasticizers, which also increase the propellant's specific impulse and energy density.
The following table summarizes the quantitative effects of different plasticizer types on a standard AP/HTPB/Al composite propellant. The baseline represents a typical formulation without a plasticizer, which often presents processing challenges due to high viscosity. Dioctyl Adipate (DOA) is presented as a representative inert plasticizer, while Nitroglycerin (NG) is used as a well-documented energetic plasticizer.
| Performance Characteristic | Baseline AP/HTPB/Al (No Plasticizer) | With Inert Plasticizer (e.g., DOA) | With Energetic Plasticizer (e.g., NG) |
| Specific Impulse (Isp) | ~241 s | ~241 s (Negligible Change) | ~247-260 s (Increase) [1] |
| Density (ρ) | ~1.76 g/cm³ | ~1.76 g/cm³ (Negligible Change)[2][3] | ~1.84 g/cm³ (Increase) [1] |
| Burn Rate (r) at 7 MPa | Varies (e.g., ~10 mm/s) | Slight Decrease or No Change | Significant Increase [1] |
| Glass Transition Temp. (Tg) | ~ -75 °C | ~ -80 to -85 °C (Decrease) | ~ -60 to -70 °C (May Increase) |
| Tensile Strength (σm) | High | Decrease [2][3][4] | Variable, often Decreased |
| Elongation at Break (εm) | Low | Increase [2][3][4] | Variable, often Increased |
| End-of-Mix Viscosity | Very High | Significant Decrease [2][4] | Significant Decrease |
Note: The values presented are representative and can vary significantly based on the exact formulation, including solids loading, particle sizes, and the specific percentage of plasticizer used. Energetic plasticizers like NG are often incompatible with HTPB and are more commonly used in other binder systems (e.g., Nitrate Ester Plasticized Polyether, NEPE)[4]. The data for NG in HTPB is often from studies on modified binders designed to improve compatibility[1].
Experimental Protocols
The data summarized above is derived from a suite of standardized experimental procedures designed to characterize the ballistic, mechanical, and physical properties of solid propellants.
Ballistic Performance Measurement
-
Burn Rate (r): The burn rate is a critical parameter that dictates the thrust profile of a rocket motor. It is typically measured using a Crawford-type strand burner . In this method, a small, inhibited strand of propellant is burned in a high-pressure vessel (bomb) pressurized with an inert gas like nitrogen[5]. The time it takes for the flame front to travel between two embedded wires is measured to calculate the linear burn rate. Tests are repeated at various pressures to establish the burn rate law, r = aPⁿ[6][7]. Alternatively, a Ballistic Evaluation Motor (BEM) can be used, where the burn rate is calculated from the motor's pressure-time curve and the known geometry of the propellant grain[5][8].
-
Specific Impulse (Isp): This is the primary measure of a propellant's efficiency. It is determined experimentally by conducting a static firing of a small rocket motor on a test stand equipped with a load cell to measure thrust. The total impulse is calculated by integrating the thrust-time curve, and the specific impulse is obtained by dividing the total impulse by the total weight of the propellant consumed[9][10]. For laboratory-scale evaluation, methods exist that measure the reactive force from a small burning propellant sample in a constant-volume bomb[11][12].
Mechanical Property Characterization
-
Tensile Strength (σm) and Elongation (εm): The mechanical integrity of a propellant grain is crucial to prevent cracking under the stresses of ignition and flight. These properties are determined via uniaxial tensile testing , typically following JANNAF (Joint Army-Navy-NASA-Air Force) standards[13][14]. A standardized "dogbone"-shaped sample (e.g., JANNAF Type C) is pulled apart at a constant strain rate in a universal testing machine until it fractures[15][16][17]. The maximum stress achieved is the tensile strength, and the percentage increase in length at fracture is the elongation.
-
Glass Transition Temperature (Tg): The Tg is the temperature below which the propellant binder becomes brittle and glassy, a critical parameter for low-temperature storage and operation. The most sensitive and standard method for its determination is Dynamic Mechanical Analysis (DMA) [18][19][20]. A small propellant sample is subjected to an oscillating force (stress) while the temperature is ramped down. The resulting deformation (strain) and the phase lag between the stress and strain are measured. The Tg is typically defined as the temperature at the peak of the loss modulus (E") curve, as recommended by NATO STANAG 4540[19][21].
Physical Property Measurement
-
Density (ρ): Propellant density is important for calculating the volumetric specific impulse and for quality control. It is commonly measured using the Archimedes method . This involves weighing a propellant sample in air and then weighing it again while submerged in a liquid of known density (e.g., pure water). The density is calculated from the difference in these weights[22][23].
Logical Relationships in Propellant Performance
The final performance of a composite propellant is not the result of a single component but rather a complex interplay of its constituents. The diagram below illustrates how plasticizers, as a key additive, influence the properties of the binder and solid fillers, which in turn dictate the ultimate performance metrics.
Influence of plasticizers on propellant performance.
References
- 1. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 6. researchgate.net [researchgate.net]
- 7. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 8. ftp.demec.ufpr.br [ftp.demec.ufpr.br]
- 9. quora.com [quora.com]
- 10. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]
- 11. researchgate.net [researchgate.net]
- 12. eucass.eu [eucass.eu]
- 13. researchgate.net [researchgate.net]
- 14. 2024Dec-SMBS [jannaf.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. arc.aiaa.org [arc.aiaa.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. publisherspanel.com [publisherspanel.com]
- 22. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 23. servidor.demec.ufpr.br [servidor.demec.ufpr.br]
Shifting Tides: A Comparative Environmental Impact Assessment of PGDN and Other Propellants
For Immediate Release
A comprehensive review of the environmental impact of Polyglycidyl Nitrate (PGDN) in comparison to traditional propellants, such as double-base and smokeless powders, reveals a complex landscape of environmental trade-offs. While promoted as a high-performance energetic material, the available data on PGDN's direct environmental effects, particularly its aquatic toxicity, remains limited, hindering a complete comparative assessment. In contrast, emerging "green" propellants like those based on Ammonium Dinitramide (ADN) and Hydroxylammonium Nitrate (HAN) are being developed with a focus on reduced toxicity and environmental harm.
This guide provides a detailed comparison of the environmental impacts of these propellants, drawing from available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and process development.
Executive Summary of Environmental Impact
The environmental impact of propellants extends across their lifecycle, from manufacture and handling to combustion and disposal. Key areas of concern include toxicity to aquatic life, potential for ozone depletion, and contribution to global warming.
| Propellant Type | Key Environmental Impact Aspects |
| Polyglycidyl Nitrate (PGDN) | Systemic toxicant in mammals. Data on aquatic toxicity is not readily available in the reviewed literature. Combustion product data regarding Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) is also limited. |
| Double-Base Propellants | Composed of nitrocellulose and nitroglycerin. Considered "toxic to aquatic life with long lasting effects." The primary combustion gases include carbon dioxide, carbon monoxide, nitrogen, and hydrogen, which have varying GWPs. ODP is generally considered negligible. |
| Smokeless Powders | Similar in composition to double-base propellants (can be single or double-base). Also classified as "toxic to aquatic life with long lasting effects." Combustion products are primarily gaseous with associated GWPs. ODP is negligible. |
| Ammonium Dinitramide (ADN) Propellants | Considered a "green" alternative due to its chlorine-free nature, resulting in minimal ozone depletion and acid rain. It is moderately toxic to mammals. Specific aquatic toxicity data is needed for a full comparison. |
| Hydroxylammonium Nitrate (HAN) Propellants | Marketed as a low-toxicity alternative to hydrazine. Quantitative environmental impact data is not as readily available in the public domain. |
Quantitative Environmental Impact Data
A direct quantitative comparison is challenging due to the limited availability of standardized data for all propellant types across all environmental metrics. The following tables summarize the available data.
Table 1: Aquatic Toxicity of Propellant Components
| Substance | Propellant Type(s) | Test Organism | LC50 (96-hour) | Citation |
| Nitrocellulose | Double-Base, Smokeless Powder | Various aquatic species | >1000 mg/L | [1][2] |
| Nitroglycerin | Double-Base, Smokeless Powder | Lepomis macrochirus (Bluegill) | 0.87 - 3.25 mg/L | |
| 2,4-Dinitrotoluene | Double-Base, Smokeless Powder | Danio rerio (Zebrafish) | 9.36 mg/L | [3] |
| Polyglycidyl Nitrate (PGDN) | PGDN Propellant | Data Not Available | Data Not Available | |
| Double-Base Propellant (Formulation) | Double-Base Propellant | Data Not Available | Data Not Available |
Table 2: Global Warming Potential (GWP) of Major Combustion Products
| Gas | Propellant Source(s) | 100-year GWP (CO2 equivalent) | Citation |
| Carbon Dioxide (CO2) | Double-Base, Smokeless Powder | 1 | [4] |
| Carbon Monoxide (CO) | Double-Base, Smokeless Powder | 1.0 - 3.0 (indirect) | [5][6] |
| Hydrogen (H2) | Double-Base, Smokeless Powder | 11 ± 5 (indirect) | [7][8][9][10] |
| PGDN Combustion Products | PGDN Propellant | Data Not Available | |
| Double-Base Propellant Exhaust (Mixture) | Double-Base Propellant | Data Not Available |
Table 3: Mammalian Toxicity of Propellant Components
| Substance | Propellant Type(s) | Test Organism | LD50 (Oral) | Citation |
| Ammonium Dinitramide (ADN) | ADN Propellant | Rat | 823 mg/kg | |
| JA-2 Solid Propellant (a double-base formulation) | Double-Base Propellant | Rat (male) | 3990.6 mg/kg | [11] |
| JA-2 Solid Propellant (a double-base formulation) | Double-Base Propellant | Rat (female) | 2545.9 mg/kg | [11] |
Experimental Protocols
The environmental impact data cited in this guide are primarily derived from standardized ecotoxicological and chemical analysis methods.
Aquatic Toxicity Testing
The aquatic toxicity of propellant components is typically assessed using internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This is a 96-hour test that determines the concentration of a substance that is lethal to 50% of the test fish (LC50).[12][13][14][15][16] The test involves exposing fish to a range of concentrations of the test substance and observing mortality over the exposure period.
A general workflow for this type of study is outlined below:
Figure 1: Experimental workflow for OECD 203 Fish Acute Toxicity Test.
Analysis of Combustion Products
The determination of the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) of propellant combustion products involves the chemical analysis of the exhaust gases.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify the chemical components of a gaseous mixture. The exhaust from a propellant combustion event is collected and injected into the GC-MS system. The resulting data provides a qualitative and quantitative analysis of the combustion products.
-
Calculation of GWP and ODP: Once the composition of the exhaust gas is known, the GWP of the mixture can be estimated by summing the GWP of each component multiplied by its mass fraction. The ODP is similarly calculated based on the presence of ozone-depleting substances.
The logical flow for this assessment is as follows:
Figure 2: Logical workflow for assessing GWP and ODP of combustion products.
Discussion and Future Directions
The data presented highlights a critical gap in the publicly available environmental impact assessment of PGDN. While its performance as a propellant is documented, its ecotoxicological profile, particularly in aquatic environments, remains largely uncharacterized. This lack of data prevents a direct and comprehensive comparison with traditional propellants.
For double-base and smokeless powders, while their aquatic toxicity is generally acknowledged, more data on complete formulations, rather than just individual components, would provide a more accurate risk assessment. The GWP of their combustion products is primarily driven by carbon dioxide, with smaller, indirect contributions from carbon monoxide and hydrogen.
The development of "green" propellants like ADN and HAN-based formulations represents a positive step towards mitigating the environmental impact of propulsion technologies. However, continued and transparent reporting of their comprehensive environmental and toxicological data is essential for their responsible adoption.
Future research should prioritize the following:
-
Aquatic toxicity testing of PGDN following standardized OECD guidelines to determine its LC50 values for key aquatic indicator species.
-
Analysis of the combustion products of PGDN to quantify the GWP and ODP of its exhaust.
-
Aquatic toxicity testing of complete double-base and smokeless powder formulations to provide more realistic environmental risk data.
-
Continued publication of comprehensive environmental impact data for emerging "green" propellants.
By addressing these data gaps, the scientific and industrial communities can make more informed decisions that balance performance requirements with environmental stewardship.
References
- 1. Propylene Glycol Dinitrate - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The distribution, fate, and effects of propylene glycol substances in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. epa.gov [epa.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. me.psu.edu [me.psu.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US4521261A - Double base propellant compositions - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Propylene Glycol Dinitrate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of propylene (B89431) glycol dinitrate (PGDN), a colorless to reddish-orange, volatile, and explosive liquid organic nitrate.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. PGDN is utilized in some propellant mixtures, such as Otto Fuel II, and as an explosive.[3][4] Due to its hazardous nature, including its potential to explode under fire conditions and its toxicity, proper disposal is paramount.[1][2][5][6]
Immediate Safety and Handling Precautions
Before handling PGDN, it is imperative to be aware of its significant health and safety risks. PGDN can be absorbed through the skin and can cause headaches, dizziness, and a condition called methemoglobinemia, which reduces the blood's ability to carry oxygen.[2] It is also a flammable and explosive compound, sensitive to shock, friction, and heat.[3][5][6][7]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] In case of potential inhalation exposure, respiratory protection should be used.
-
Ventilation: Handle PGDN in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Spill Management and Containment
In the event of a PGDN spill, immediate and careful action is required to prevent escalation of the hazard.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For small spills, absorb the liquid using an inert absorbent material such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels for the initial absorption.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste.[1][5]
-
Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area by washing it with soap and water.[1]
-
Waste Disposal: The collected waste must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[1]
Disposal Procedures
Standard laboratory practice for the disposal of PGDN involves treating it as a hazardous waste. Under no circumstances should PGDN be disposed of down the drain or in regular trash.[8]
General Disposal Workflow:
References
- 1. nj.gov [nj.gov]
- 2. cvear.com [cvear.com]
- 3. Propylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 4. This compound | C3H6N2O6 | CID 22933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1392 - this compound [inchem.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Page loading... [guidechem.com]
Essential Safety and Logistical Information for Handling Propylene Glycol Dinitrate
Propylene glycol dinitrate (PGDN) is a highly hazardous and explosive chemical that necessitates stringent safety protocols for handling, storage, and disposal. This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
The selection and proper use of appropriate personal protective equipment are critical to minimize exposure and mitigate risks associated with handling PGDN.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Remarks |
| Eye/Face Protection | Face shield or safety goggles | Should be worn in combination with respiratory protection to prevent eye contact with PGDN, which can cause irritation, redness, and pain.[1][2] |
| Skin Protection | Protective gloves and clothing | Wear protective gloves and clothing to avoid skin contact.[1][2][3] Safety equipment suppliers can provide recommendations on the most protective glove and clothing material.[3] Contaminated clothing should be promptly removed and laundered by trained individuals.[3] |
| Respiratory Protection | NIOSH-approved supplied-air respirator | Use ventilation, local exhaust, or a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode, especially where the potential exists for exposure over 0.05 ppm.[1][3] For increased protection, use in combination with an auxiliary self-contained breathing apparatus (SCBA).[3] |
| Emergency Equipment | Eyewash fountains and emergency showers | Must be readily available in the immediate work area for emergency use in case of accidental exposure.[3] |
Occupational Exposure Limits
Adherence to established occupational exposure limits is crucial to prevent adverse health effects.
Table 2: Occupational Exposure Limits for this compound
| Organization | Exposure Limit | Notes |
| NIOSH (REL) | 0.05 ppm (TWA) | Recommended airborne exposure limit averaged over a 10-hour workshift.[3] |
| ACGIH (TLV) | 0.05 ppm (TWA) | Recommended airborne exposure limit averaged over an 8-hour workshift.[2][3] Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is mandatory to prevent accidents and ensure the safety of all personnel.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and storage of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, ensure you are trained on the proper procedures and hazards of PGDN.[3]
-
Don all required personal protective equipment as detailed in Table 1.
-
Prepare the work area by ensuring adequate ventilation and removing all potential ignition sources, such as open flames, sparks, and smoking materials.[1][3] Use explosion-proof electrical equipment.[3]
-
-
Handling :
-
Use only non-sparking tools and equipment when handling PGDN, especially when opening and closing containers.[1][3]
-
Ground and bond metal containers during transfer to prevent electrostatic discharge.[3]
-
Crucially, do NOT expose PGDN to friction, shock, or heat, as it is explosive and can decompose violently.[1][2][4]
-
-
Post-Handling :
Storage Protocols
-
Store PGDN in tightly closed containers in a cool, well-ventilated, and fireproof area.[1][3]
-
Protect from friction, shock, and heat.[3]
-
Store away from incompatible materials, which include ammonia (B1221849) compounds, amines, oxidizing agents (like perchlorates, peroxides, and nitrates), combustible materials, and reducing agents.[3]
Disposal Plan
Proper disposal of PGDN and contaminated materials is essential to prevent environmental contamination and safety hazards.
Spill Response and Cleanup
In the event of a spill or leak, follow these procedures immediately:
-
Evacuate : Evacuate all non-essential personnel from the spill area.[1][3]
-
Expert Consultation : Consult an expert trained in handling explosives.[3]
-
Ignition Sources : Remove all ignition sources from the area.[1][3][4]
-
Containment : Wearing complete protective clothing, including a self-contained breathing apparatus, collect the leaking liquid in sealable containers.[1][2][4]
-
Absorption : Absorb the remaining liquid with an inert material such as vermiculite, dry sand, or earth.[1][3][4]
-
Collection : Deposit the absorbent material into sealed containers for disposal.[3]
-
Decontamination : Ventilate and wash the area after the cleanup is complete.[3]
-
Confined Spaces : Keep PGDN out of confined spaces like sewers to prevent the risk of explosion.[3]
Waste Disposal
-
PGDN may need to be disposed of as hazardous waste.[3]
-
Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[3]
-
Alternatively, the material can be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge PGDN into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Contaminated packaging should be triple-rinsed or punctured to render it unusable before disposal in a sanitary landfill or through controlled incineration.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
